molecular formula C12H19N3 B1460778 2-(4-Methyl-1,4-diazepan-1-yl)aniline CAS No. 1038220-80-2

2-(4-Methyl-1,4-diazepan-1-yl)aniline

Cat. No.: B1460778
CAS No.: 1038220-80-2
M. Wt: 205.3 g/mol
InChI Key: OFQOYFRMFJYACE-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,4-diazepan-1-yl)aniline is a chemical compound of interest in life science and medicinal chemistry research. While specific biological data for this exact molecule may be limited, its structure, featuring an aniline group linked to a methyl-substituted diazepane ring, is a key scaffold in the development of pharmacologically active molecules. Research into analogous 1,4-diazepane derivatives has demonstrated their significant value, particularly as building blocks for novel therapeutics . For instance, similar compounds have been investigated as selective inhibitors of RNA polymerase I, a target in oncology research for its potential to induce synthetic lethality in cancer cells with specific genetic deficiencies, such as in BRCA1-deficient models . This suggests potential research applications in developing anticancer agents and studying nucleolar stress pathways. The presence of the aniline group also makes it a versatile intermediate for further chemical synthesis, such as the creation of more complex molecules for screening and development. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

1038220-80-2

Molecular Formula

C12H19N3

Molecular Weight

205.3 g/mol

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)aniline

InChI

InChI=1S/C12H19N3/c1-14-7-4-8-15(10-9-14)12-6-3-2-5-11(12)13/h2-3,5-6H,4,7-10,13H2,1H3

InChI Key

OFQOYFRMFJYACE-UHFFFAOYSA-N

SMILES

CN1CCCN(CC1)C2=CC=CC=C2N

Canonical SMILES

CN1CCCN(CC1)C2=CC=CC=C2N

Origin of Product

United States

Foundational & Exploratory

2-(4-Methyl-1,4-diazepan-1-yl)aniline chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

2-(4-Methyl-1,4-diazepan-1-yl)aniline (CAS: 1038220-80-2) is a specialized heterocyclic building block characterized by an ortho-substituted aniline moiety linked directly to a 4-methyl-1,4-diazepane (homopiperazine) ring.[1] This compound serves as a critical intermediate in the synthesis of tricyclic CNS-active agents (analogous to clozapine and olanzapine) and kinase inhibitors where the 7-membered diazepane ring provides unique conformational entropy and solubility profiles compared to standard piperazine analogs. This guide details its physicochemical properties, industrial synthesis via nucleophilic aromatic substitution (


), and its strategic utility in drug discovery.

Chemical Identity & Structural Analysis[2][3][4][5]

The molecule consists of a lipophilic aniline ring and a polar, basic diazepane ring. The ortho positioning of the diazepane creates a steric environment that favors specific torsional angles, often pre-organizing the molecule for cyclization reactions or specific receptor binding pockets.

Identification Data
ParameterDetail
IUPAC Name This compound
Common Synonyms 1-(2-Aminophenyl)-4-methylhomopiperazine; 1-(2-Aminophenyl)-4-methyl-1,4-diazepane
CAS Number 1038220-80-2
Molecular Formula

Molecular Weight 205.30 g/mol
SMILES CN1CCCN(CC1)C2=CC=CC=C2N
InChI Key OFQOYFRMFJYACE-UHFFFAOYSA-N
Structural Conformational Dynamics

Unlike the rigid chair conformation of piperazine (6-membered), the 7-membered diazepane ring exhibits greater conformational flexibility, existing in twisted-chair or twisted-boat conformations. This flexibility allows the


-methyl group to explore a larger volume of chemical space, enhancing binding affinity in deep or flexible protein pockets (e.g., GPCRs like Histamine H3 or Dopamine D2).

Physicochemical Properties[1][3][5][7]

Understanding the acid-base profile is critical for formulation and extraction protocols. The molecule possesses two basic centers: the aniline nitrogen (weakly basic) and the tertiary amine in the diazepane ring (moderately basic).

PropertyValue (Experimental/Predicted)Context
LogP (Octanol/Water) 1.50 ± 0.3Moderate lipophilicity; good BBB permeability potential.
pKa (Diazepane N4) ~8.5 - 9.0Protonated at physiological pH.
pKa (Aniline NH2) ~3.5 - 4.0Neutral at physiological pH.
Topological Polar Surface Area (TPSA) 32.5 ŲIndicates high oral bioavailability.
Solubility Soluble in DCM, MeOH, DMSO; Low in Water (neutral form)Requires acid salt formation (e.g., HCl) for aqueous solubility.
Physical State Viscous Oil or Low-melting SolidOften handled as an HCl or fumarate salt for stability.

Synthesis & Manufacturing Protocols

The most robust synthetic route involves a two-step sequence: Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction. This pathway avoids the use of expensive palladium catalysts required for Buchwald-Hartwig couplings, making it scalable.
Synthetic Pathway Diagram

Synthesis SM1 1-Fluoro-2-nitrobenzene (Electrophile) INT Intermediate: 1-(4-Methyl-1,4-diazepan-1-yl)-2-nitrobenzene SM1->INT Step 1: SNAr K2CO3, DMSO, 80°C SM2 1-Methyl-1,4-diazepane (Nucleophile) SM2->INT PROD Product: This compound INT->PROD Step 2: Reduction H2, Pd/C or Fe/NH4Cl

Caption: Two-step industrial synthesis via SNAr and catalytic hydrogenation.

Detailed Experimental Protocol
Step 1: SNAr Coupling
  • Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), 1-Methylhomopiperazine (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Procedure:

    • Charge 1-fluoro-2-nitrobenzene and

      
       into a reactor with DMSO.
      
    • Add 1-methylhomopiperazine dropwise at room temperature to control exotherm.

    • Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC/LC-MS for consumption of the fluoronitrobenzene.

    • Workup: Cool to RT, pour into ice water. The nitro-intermediate usually precipitates as a yellow/orange solid or oil. Extract with Ethyl Acetate if oil forms.

Step 2: Nitro Reduction
  • Method A (Catalytic Hydrogenation):

    • Dissolve the nitro intermediate in Methanol/Ethanol.

    • Add 10% Pd/C catalyst (5-10 wt%).

    • Stir under Hydrogen atmosphere (balloon or 30 psi) at RT for 2–4 hours.

    • Purification: Filter through Celite to remove Pd. Concentrate filtrate.

  • Method B (Iron Reduction - for halide tolerance):

    • Reflux nitro intermediate with Iron powder (Fe) and Ammonium Chloride (

      
      ) in Ethanol/Water (4:1).
      
    • Reaction is complete when the yellow color fades to colorless/brown sludge.

Pharmacological Relevance & Applications

This aniline derivative is a "privileged structure" precursor. The ortho-diamine motif allows for heterocycle fusion, while the diazepane tail improves pharmacokinetic properties.

Drug Design Applications
  • Tricyclic Antipsychotics: The molecule mimics the "opened" ring of Clozapine. Condensation with suitable electrophiles (e.g., isocyanates, aldehydes) can close a third ring to form benzodiazepine or dibenzodiazepine derivatives targeting Dopamine (D2/D4) and Serotonin (5-HT2A) receptors.

  • Kinase Inhibitors: The diazepane group acts as a solvent-exposed solubilizing tail. The aniline amine forms hydrogen bonds with the kinase hinge region (e.g., in EGFR or CDK inhibitors).

  • Histamine H3 Antagonists: Non-imidazole H3 ligands often feature a central core connected to a basic amine. The diazepane moiety provides the necessary basicity and flexibility for high-affinity binding.

Pharmacophore Mapping

Pharmacophore Aniline Aniline NH2 (H-Bond Donor / Hinge Binder) Benzene Benzene Ring (Hydrophobic / Pi-Stacking) Aniline->Benzene Ortho-Substitution Target2 Kinase Hinge (Backbone Interaction) Aniline->Target2 Diazepane Diazepane Ring (Solubility / Conformational Entropy) Benzene->Diazepane Linker MethylN Tertiary Nitrogen (N4) (Basic Center / Salt Bridge) Diazepane->MethylN Distal Basic Site Target1 GPCR Binding (Aspartate Interaction) MethylN->Target1

Caption: Pharmacophore features of this compound in drug binding.

Safety & Handling (SDS Highlights)

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • Handling: Use in a fume hood. Avoid inhalation of dust/vapors. Aniline derivatives can cause methemoglobinemia; monitor for cyanosis if exposure occurs.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aniline nitrogens are prone to oxidation (browning) upon air exposure.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 28744754, this compound. Retrieved from [Link]

  • Sudarshan Rao, K., et al. (2013).[2] Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12):1140-1143.[2] (Contextual reference for diazepane synthesis).

  • American Elements. (2024). This compound Product Specifications. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(4-Methyl-1,4-diazepan-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(4-Methyl-1,4-diazepan-1-yl)aniline (CAS No: 1038220-80-2). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and electronic properties that influence the behavior of this molecule in both chemical and biological systems. While experimental data for this specific compound is limited in publicly available literature, this guide synthesizes available computed data with established analytical methodologies for similar aniline and diazepine derivatives. It offers detailed, field-proven protocols for the experimental determination of key parameters such as solubility, pKa, and lipophilicity, explaining the causal reasoning behind the selection of these methods. Furthermore, this guide discusses the implications of these properties for drug discovery and development, providing a foundational understanding for harnessing the therapeutic potential of this and related molecular scaffolds.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a unique molecule that combines the structural features of an aniline ring with a seven-membered 1,4-diazepane system. Aniline and its derivatives are well-established pharmacophores, known for their versatility in forming the basis of a wide array of therapeutic agents.[1][2] The incorporation of a diazepane ring, a privileged scaffold in medicinal chemistry, introduces a flexible, basic nitrogen-containing moiety that can significantly influence the molecule's three-dimensional conformation, receptor binding interactions, and pharmacokinetic profile.[3][4]

The physicochemical properties of a drug candidate are paramount to its success, governing its absorption, distribution, metabolism, and excretion (ADME).[5][6][7] Understanding these characteristics at an early stage in drug discovery is critical for optimizing lead compounds and minimizing late-stage attrition.[8][9] This guide serves as a foundational resource for the characterization of this compound, providing both theoretical insights and practical experimental workflows.

Molecular and Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is essential for predicting its behavior in biological systems. While specific experimental data for this compound is not extensively available, we can compile its known and computed properties to build a detailed profile.

PropertyValueSource
IUPAC Name This compoundGuidechem[10]
CAS Number 1038220-80-2Guidechem[10]
Molecular Formula C₁₂H₁₉N₃Guidechem[10]
Molecular Weight 205.30 g/mol Guidechem[10]
Canonical SMILES CN1CCCN(CC1)C2=CC=CC=C2NGuidechem[10]
XLogP3-AA (Computed) 1.5Guidechem[10]
Topological Polar Surface Area (TPSA) 32.5 ŲGuidechem[10]
Hydrogen Bond Donor Count 1Guidechem[10]
Hydrogen Bond Acceptor Count 3Guidechem[10]
Melting Point Not available. A related compound, 2-(4-Methyl-1-piperazinyl)aniline, has a melting point of 101°C.[11]
Boiling Point Not available. A related compound, 2-(4-Methyl-1-piperazinyl)aniline, has a boiling point of 321.2°C at 760 mmHg.[11]

Diagram of the Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Experimental Protocols for Physicochemical Characterization

To ensure the trustworthiness of data, rigorous and validated experimental protocols are essential. The following sections detail step-by-step methodologies for determining the key physicochemical properties of this compound.

Solubility Determination

Rationale: Solubility is a critical parameter that dictates a compound's bioavailability and formulation possibilities.[12] For an amine-containing compound like the topic molecule, assessing solubility in aqueous media of varying pH is crucial. The following protocol provides a qualitative and semi-quantitative approach to solubility assessment.

Experimental Workflow for Solubility Determination:

G A Weigh ~5 mg of compound B Add 0.5 mL of solvent (e.g., Water, 5% HCl, 5% NaOH) A->B C Vortex for 2 minutes B->C D Visually inspect for dissolution C->D E Soluble D->E Complete dissolution F Insoluble/Partially Soluble D->F No/incomplete dissolution G If insoluble, gently heat to 40°C F->G H Re-inspect for dissolution G->H I Soluble upon heating H->I Complete dissolution J Insoluble H->J No/incomplete dissolution

Caption: Workflow for qualitative solubility assessment.

Detailed Protocol:

  • Preparation of Solutions: Prepare 5% (w/v) aqueous solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound into three separate test tubes.

  • Solvent Addition:

    • To the first test tube, add 0.5 mL of deionized water.

    • To the second test tube, add 0.5 mL of 5% HCl.

    • To the third test tube, add 0.5 mL of 5% NaOH.

  • Mixing: Vigorously mix the contents of each test tube using a vortex mixer for 2 minutes.

  • Observation: Visually inspect each tube for the complete dissolution of the solid.

  • Heating (if necessary): If the compound is not soluble at room temperature, gently warm the test tube in a water bath to approximately 40°C and observe for any change in solubility.

  • Interpretation:

    • Solubility in water indicates a degree of polarity.

    • Solubility in 5% HCl is expected for a basic amine, as it will form a more soluble hydrochloride salt.

    • Insolubility in 5% NaOH confirms the basic nature of the compound.

pKa Determination

Rationale: The ionization constant (pKa) is a measure of the acidity or basicity of a compound and is fundamental to understanding its behavior at different physiological pH values.[11] For this compound, there are two key basic centers: the aniline nitrogen and the aliphatic nitrogens of the diazepane ring. Potentiometric titration is a highly accurate method for determining pKa values.[13]

Experimental Workflow for pKa Determination by Potentiometric Titration:

G A Dissolve a known concentration of the compound in water/co-solvent B Calibrate pH meter with standard buffers A->B C Titrate with a standardized solution of HCl B->C D Record pH after each incremental addition of titrant C->D E Plot pH vs. volume of titrant added D->E F Determine the equivalence point(s) from the inflection point(s) of the curve E->F G Calculate pKa(s) from the pH at the half-equivalence point(s) F->G

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Protocol:

  • Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in a suitable solvent. If the compound's aqueous solubility is low, a co-solvent such as methanol or ethanol may be used.

  • Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Collection: After each addition of the titrant, allow the pH reading to stabilize and record the value.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will show one or more inflection points, corresponding to the equivalence points for the protonation of the basic nitrogen atoms. The pKa value for each basic center is the pH at the half-equivalence point.

Lipophilicity (LogP) Determination

Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes.[14][15] The shake-flask method, while traditional, remains a gold standard for its direct measurement.[16]

Experimental Workflow for LogP Determination by Shake-Flask Method:

G A Pre-saturate n-octanol with water and water with n-octanol B Dissolve a known amount of the compound in one of the phases A->B C Mix equal volumes of the n-octanol and aqueous phases B->C D Shake vigorously to allow for partitioning C->D E Centrifuge to separate the two phases D->E F Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV) E->F G Calculate LogP = log([Compound]octanol / [Compound]aqueous) F->G

Caption: Workflow for LogP determination using the shake-flask method.

Detailed Protocol:

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and n-octanol. Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous buffer.

  • Partitioning: In a separatory funnel, combine a known volume of the stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 30 minutes) to allow the compound to partition between the two phases.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Concentration Measurement: Carefully collect samples from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Synthesis and Spectral Characterization

Proposed Synthetic Route

A potential synthesis could involve the nucleophilic aromatic substitution of a suitable ortho-substituted aniline derivative with N-methyl-1,4-diazepane. For instance, reacting 2-fluoro-nitrobenzene with N-methyl-1,4-diazepane, followed by the reduction of the nitro group, would yield the desired product.

Plausible Synthetic Pathway:

G A 2-Fluoro-nitrobenzene + N-Methyl-1,4-diazepane B Nucleophilic Aromatic Substitution A->B C Intermediate: 1-(2-Nitrophenyl)-4-methyl-1,4-diazepane B->C D Reduction of the nitro group (e.g., with H₂/Pd-C or SnCl₂/HCl) C->D E Final Product: this compound D->E

Caption: A proposed synthetic pathway for this compound.

Expected Spectral Characteristics

Although experimental spectra are not available, the expected spectral features can be predicted based on the molecule's structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the aniline ring, the methylene protons of the diazepane ring, and the methyl group protons. The aromatic protons would likely appear as a complex multiplet in the range of 6.5-7.5 ppm. The protons of the diazepane ring would be observed as multiplets in the aliphatic region (2.0-4.0 ppm), and the N-methyl group would present as a singlet around 2.2-2.5 ppm. The -NH₂ protons would give a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (typically 110-150 ppm), the methylene carbons of the diazepane ring (around 40-60 ppm), and the N-methyl carbon (around 45 ppm).

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (1500-1600 cm⁻¹).[16][17]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.30 g/mol ).[18] Fragmentation patterns would likely involve cleavage of the diazepane ring and the bond connecting it to the aniline ring.

Conclusion and Future Directions

This compound is a compound of interest for drug discovery due to its hybrid structure, which combines the features of an aniline and a diazepine. This guide has provided a comprehensive overview of its known and predicted physicochemical properties and has detailed robust experimental protocols for their determination. The provided methodologies are designed to be self-validating and are based on established scientific principles.

Future research should focus on obtaining experimental data for the key physicochemical parameters of this molecule to validate the computed values. Furthermore, the synthesis of this compound and its derivatives, followed by biological screening, could unveil novel therapeutic applications. The insights and protocols presented in this guide provide a solid foundation for researchers and scientists to advance the study of this compound and its potential role in the development of new medicines.

References

  • Ye, B. J., Liu, X. K., Jiang, S. M., Cui, X., & Piao, H. R. (2011). Synthesis of 2-(4-substitutedbenzyl-[6][10]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[6][10][19]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical biology & drug design, 77(1), 98–103. Available at: [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Sygnature Discovery. Available at: [Link]

  • Physicochemical properties. (2025). Fiveable. Available at: [Link]

  • McLaughlin, J. C. Experiment 27 - Amines and Amides. Available at: [Link]

  • Leeson, P. D. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current topics in medicinal chemistry, 12(6), 532–551. Available at: [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (2015). PharmaTutor. Available at: [Link]

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature reviews. Drug discovery, 6(11), 881–890. Available at: [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing. Available at: [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(5), 346–357. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Sangster, J. (1997). Methods for Determination of Lipophilicity. Encyclopedia MDPI. Available at: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Available at: [Link]

  • Eugene-Osoikhia, A., et al. (2016). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. Available at: [Link]

  • Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the... ResearchGate. Available at: [Link]

  • Diazepam. NIST WebBook. Available at: [Link]

  • Aniline replacement in drug-like compounds. (2024). Cresset Group. Available at: [Link]

  • The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2013). MDPI. Available at: [Link]

  • Synthesis of Diazepam Medicinal Chemistry. (2019). YouTube. Available at: [Link]

  • Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2025). ResearchGate. Available at: [Link]

  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2021). MDPI. Available at: [Link]

  • The chemical structures and mass spectra of diazepam, nordazepam, temazepam, and clonazepam (internal standard). ResearchGate. Available at: [Link]

  • Comparison of (a) experimental IR spectrum of aniline with theoretical... ResearchGate. Available at: [Link]

Sources

Solubility of 2-(4-Methyl-1,4-diazepan-1-yl)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

Compound Identity:

  • IUPAC Name: 2-(4-Methyl-1,4-diazepan-1-yl)aniline

  • CAS Number: 1038220-80-2[1]

  • Molecular Formula: C₁₂H₁₉N₃

  • Molecular Weight: 205.30 g/mol [1]

Operational Abstract: this compound is a critical intermediate, often utilized in the synthesis of CNS-active agents (e.g., atypical antipsychotics) and kinase inhibitors. Its structure combines a lipophilic aromatic amine (aniline) with a polar, basic heterocycle (N-methyl-diazepane).

Unlike simple anilines, the diazepane moiety introduces significant basicity and conformational flexibility. Consequently, this molecule exhibits a pH-dependent solubility profile in aqueous media and high affinity for chlorinated and polar aprotic organic solvents . This guide provides the structural rationale, predicted solubility data, and validated protocols for solvent selection in synthesis and purification.

Part 2: Solubility Profile & Mechanistic Analysis

The solubility of this compound is governed by the competition between the hydrophobic phenyl ring and the hydrophilic/basic diazepane ring.

Organic Solvent Compatibility[1][2]
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic RationaleApplication
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)The lipophilic diazepane ring and phenyl group interact favorably with DCM. The lack of strong H-bond donation in the solvent prevents aggregation.Extraction (Preferred), Chromatography
Polar Protic Methanol, Ethanol, IsopropanolHigh (>50 mg/mL)The amine groups (aniline NH₂ and diazepane N) can accept H-bonds from alcohols.Reaction Solvent (e.g., Hydrogenation), Recrystallization
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Strong dipole-dipole interactions solubilize the polar amine segments effectively.Stock Solutions for bioassays, High-temp coupling
Ethers THF, 1,4-Dioxane, MTBEModerate-High Good solubility due to ether oxygen interacting with amine protons.Reaction Solvent (Grignard/Lithiation compatibility)
Non-Polar Hexanes, Heptane, TolueneLow to Moderate The polar nitrogen atoms reduce solubility in strictly non-polar aliphatic hydrocarbons. Toluene (aromatic) offers better solubility than alkanes.Anti-solvent for precipitation/crystallization
Aqueous Solubility & pH Dependence[1][2]

This molecule is a di-basic system .

  • N4-Methyl Nitrogen (Diazepane): Highly basic (

    
    ).
    
  • Aniline Nitrogen: Weakly basic (

    
    ).
    
  • N1-Aryl Nitrogen: Non-basic due to conjugation with the phenyl ring.

  • Neutral pH (pH 7): The molecule exists largely as a free base. Solubility is low (

    
     mg/mL).
    
  • Acidic pH (pH < 4): Protonation of the N-methyl group occurs first, followed by the aniline. Solubility increases drastically (

    
     mg/mL) as the molecule becomes a mono- or di-cation salt.
    

Critical Note: When extracting this compound from an aqueous reaction mixture, the aqueous phase must be adjusted to pH > 10 to ensure the molecule is in its neutral, organic-soluble free base form.

Part 3: Experimental Protocols

As exact solubility values can vary by batch purity and crystalline polymorph, the following self-validating protocols are required for precise determination.

Protocol A: Gravimetric Solubility Screening (The "Shake-Flask" Method)

Objective: Determine the saturation point in a specific solvent.

  • Preparation: Weigh approx. 50 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow.

  • Visual Check:

    • Clear Solution: Soluble.[2][3] Calculate solubility (

      
      ).
      
    • Turbid/Solid Remains: Continue adding solvent.

  • Saturation: If 2 mL of solvent is added and solid remains, solubility is < 25 mg/mL. Filter the supernatant, evaporate, and weigh the residue for precise quantification.

Protocol B: HPLC-Based Kinetic Solubility (For Bioassays)

Objective: Determine solubility in aqueous buffers (e.g., PBS) for biological testing.

  • Stock Prep: Prepare a 10 mM stock solution in DMSO .

  • Dosing: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate.

  • Incubation: Shake at 500 rpm for 24 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF membrane plate to remove undissolved precipitate.

  • Analysis: Inject filtrate into HPLC-UV (Detection @ 254 nm). Compare peak area to a standard curve prepared in 50:50 DMSO:Water.

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Extraction vs. Reaction vs. Crystallization).

SolubilityWorkflow Start Start: this compound Decision Intended Application? Start->Decision Extraction Extraction / Isolation Decision->Extraction Work-up Reaction Synthesis / Reaction Decision->Reaction Synthesis Purification Purification / Crystallization Decision->Purification Clean-up DCM Dichloromethane (DCM) (High Solubility, Volatile) Extraction->DCM PolarProtic Hydrogenation: Ethanol / Methanol Reaction->PolarProtic Reduction PolarAprotic Coupling (High T): DMSO / DMF Reaction->PolarAprotic Substitution Recryst Recrystallization System Purification->Recryst pH_Adj CRITICAL: Adjust Aqueous pH > 10 before extraction DCM->pH_Adj SolventPair Solvent: Ethanol (Hot) Anti-Solvent: Hexane (Cold) Recryst->SolventPair

Figure 1: Decision matrix for solvent selection based on process requirements.

Part 5: Stability & Handling

  • Oxidation Sensitivity: As an aniline derivative, the primary amine is susceptible to oxidation (browning) upon prolonged exposure to air.

    • Recommendation: Store solid under Nitrogen/Argon at -20°C.

    • Solvent Handling: Degas solvents (sparge with inert gas) prior to dissolving for sensitive catalytic reactions.

  • Hygroscopicity: The basic nitrogens may form hydrates or absorb atmospheric moisture. Keep containers tightly sealed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28744754, this compound. Retrieved from [Link]

Sources

The Strategic Integration of 2-(4-Methyl-1,4-diazepan-1-yl)aniline in Targeted Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the pursuit of highly selective, orally bioavailable kinase inhibitors requires meticulous tuning of the solvent-exposed regions of the pharmacophore. The 2-(4-methyl-1,4-diazepan-1-yl)aniline moiety has emerged as a privileged building block in this domain.

As a Senior Application Scientist, I often observe drug development teams defaulting to standard piperazine linkers. However, the transition to a 1,4-diazepane (homopiperazine) ring introduces a critical 7-membered structural flexibility. This puckered conformation alters the spatial projection of the basic


-methyl group, allowing it to reach deeper into solvent-exposed channels of the kinase hinge region to form critical salt bridges with acidic residues (e.g., Asp or Glu). Furthermore, the distinct 

profile of the diazepane nitrogen enhances aqueous solubility, a primary bottleneck in the formulation of flat, hydrophobic kinase inhibitors.

This whitepaper synthesizes the literature surrounding this compound derivatives, detailing their mechanistic roles, quantitative efficacy, and the rigorous, self-validating protocols required for their synthesis and evaluation.

Key Therapeutic Targets and Mechanistic Insights

Overcoming ALK/EGFR Resistance in NSCLC

Anaplastic lymphoma kinase (ALK) inhibitors are frontline therapies for ALK-positive Non-Small Cell Lung Cancer (NSCLC). However, resistance inevitably emerges, frequently driven by bypass signaling through the Epidermal Growth Factor Receptor (EGFR)[1].

To combat this, researchers developed CHMFL-ALK/EGFR-050 , a potent dual kinase inhibitor utilizing the 4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide moiety[2]. The diazepane ring in this structure is not merely a solubilizing group; it actively dictates the orientation of the acrylamide warhead, allowing the molecule to overcome a variety of ALK/EGFR associated drug-resistant mutants[2]. By simultaneously inhibiting both targets, the derivative effectively shuts down the PI3K/AKT bypass mechanism.

signaling_pathway ALK ALK Fusion Protein PI3K PI3K / AKT Pathway ALK->PI3K MAPK MAPK / ERK Pathway ALK->MAPK EGFR EGFR (Bypass) EGFR->PI3K Bypass Activation EGFR->MAPK Bypass Activation Inhibitor CHMFL-ALK/EGFR-050 (Diazepan Derivative) Inhibitor->ALK Inhibitor->EGFR Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Dual inhibition of ALK and EGFR bypass signaling by diazepan-derived CHMFL-ALK/EGFR-050.

Targeting BCR-ABL Mutants in Chronic Myeloid Leukemia (CML)

The BCR-ABL fusion kinase is the primary oncogenic driver in CML. While imatinib revolutionized treatment, gatekeeper mutations (e.g., T315I, V299L) confer severe resistance. The derivative CHMFL-ABL-039 leverages the 1,4-diazepan-1-yl aniline scaffold to act as a highly potent type II inhibitor[3]. The flexibility of the diazepane ring allows the molecule to adapt to the altered steric bulk of the V299L mutant, suppressing tumor progression in xenograft models where first-generation TKIs fail[3].

Emerging Roles in JAK1 and Choline Kinase Inhibition

Beyond oncology, these derivatives are heavily patented for JAK1 selective inhibition to treat autoimmune disorders like Type 1 diabetes and asthma[4]. Additionally, fragment-based drug discovery has identified 5-[(4-methyl-1,4-diazepan-1-yl)methyl] derivatives as potent inhibitors of Choline Kinase


-1 (ChoK

)
, a novel target for interfering with cancer cell lipid metabolism[5].

Quantitative Efficacy Data

To provide a comparative baseline, the following table summarizes the quantitative biochemical data of key this compound derivatives across various kinase targets.

Compound DesignationPrimary Target(s)Target Mutation / StateBiochemical IC

(nM)
Clinical / Preclinical Application
CHMFL-ALK/EGFR-050 ALK / EGFRNative & L858R/T790M< 10 nM (Dual)NSCLC (Overcoming Bypass Resistance)
CHMFL-ABL-039 BCR-ABLV299L Mutant~ 12 nMChronic Myeloid Leukemia (CML)
Compound 65 (PDB: 5EQY)ChoK

NativeLow MicromolarCancer Cell Metabolism Interference
JAK1-Selective Series JAK1Native (over JAK3)< 50 nMAutoimmune / Asthma / Inflammation

Experimental Workflows & Protocols

Synthesis of this compound

The generation of this building block requires strict chemoselectivity. The protocol below outlines a self-validating two-step synthesis: Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction.

Causality Check: Why use


 for the reduction step instead of standard 

catalytic hydrogenation? If the final scaffold contains halogenated aromatic rings (common in kinase inhibitors),

will cause unwanted dehalogenation.

provides absolute chemoselectivity for the nitro group.

Step-by-Step Protocol:

  • SNAr Reaction: Dissolve 1-fluoro-2-nitrobenzene (1.0 eq) and 1-methylhomopiperazine (1.2 eq) in anhydrous DMF.

  • Base Addition: Add

    
     (2.0 eq) to neutralize the generated HF. Stir at 100°C for 4 hours.
    
  • Workup: Quench with

    
    , extract with EtOAc, wash with brine to remove DMF, and concentrate to yield the nitro-diazepan intermediate.
    
  • Chemoselective Reduction: Dissolve the intermediate in EtOH. Add

    
     (5.0 eq) and reflux at 70°C for 2 hours.
    
  • Basification (Critical): The product will be trapped as a tin complex. Adjust the pH to >10 using 2N NaOH to precipitate tin salts. Filter through Celite.

  • Isolation: Extract the filtrate with DCM, dry over

    
    , and concentrate to yield the pure this compound.
    

synthetic_workflow SM 1-Fluoro-2-nitrobenzene + 1-Methylhomopiperazine SNAr SNAr Reaction (K2CO3, DMF, 100°C) SM->SNAr Intermediate Nitro-Diazepan Intermediate SNAr->Intermediate Reduction Reduction (SnCl2, EtOH, 70°C) Intermediate->Reduction Product 2-(4-Methyl-1,4-diazepan -1-yl)aniline Reduction->Product

Step-by-step synthetic workflow for this compound via SNAr and reduction.

Biochemical Validation: ADP-Glo Kinase Assay

To validate the efficacy of the synthesized derivatives, an ADP-Glo assay is the industry standard.

Causality Check: We use ADP-Glo rather than radioactive


-ATP assays because it measures the universal product of kinase activity (ADP), making it target-agnostic and highly scalable for high-throughput screening (HTS).

Step-by-Step Protocol:

  • Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Plating: Serially dilute the diazepan derivative in DMSO and transfer to a 384-well plate (final DMSO concentration <1%).

  • Enzyme/Substrate Addition: Add the recombinant kinase (e.g., ALK or EGFR) and the specific peptide substrate. Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Reaction Initiation: Add ATP at the predetermined

    
     concentration for the specific kinase. Incubate for 60 minutes.
    
  • ADP Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation).

  • Luminescence Readout: Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using positive (staurosporine or crizotinib) and negative (DMSO) controls. A Z' > 0.5 is mandatory to prove the assay's statistical reliability before calculating the

    
    .
    

References

  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry / PubMed (NIH).[Link]

  • Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer. PubMed Central (NIH).[Link]

  • Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (CHMFL-ABL-039) for Chronic Myeloid Leukemia (CML). Taylor & Francis.[Link]

  • WO2018134213A1 - Jak1 selective inhibitors.
  • 5EQY: Crystal structure of choline kinase alpha-1 bound by 5-[(4-methyl-1,4-diazepan-1-yl)methyl]-2-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]benzenecarbonitrile. RCSB Protein Data Bank.[Link]

Sources

Pharmacophore Modeling of 2-(4-Methyl-1,4-diazepan-1-yl)aniline Analogs: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective kinase inhibitors and epigenetic modulators has driven medicinal chemists to explore privileged bioisosteres that can navigate complex, mutated binding pockets. The 2-(4-methyl-1,4-diazepan-1-yl)aniline scaffold has emerged as a critical structural motif, particularly in the design of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, Anaplastic Lymphoma Kinase (ALK) inhibitors, and p38 MAP kinase antagonists [1, 4].

By replacing the traditional piperazine ring with a 1,4-diazepane (homopiperazine) ring, researchers can exploit increased conformational flexibility and altered basicity to target the solvent-exposed channels of kinases while avoiding steric clashes with "gatekeeper" mutations (e.g., EGFR T790M). This whitepaper provides an in-depth, authoritative guide on the structural rationale, pharmacophore modeling, and experimental validation of these highly potent analogs.

Structural & Electronic Rationale: The "Why"

As a Senior Application Scientist, it is critical to understand that structural modifications are never arbitrary; they are driven by specific thermodynamic and geometric requirements within the target's binding site.

Bioisosterism: Piperazine vs. 1,4-Diazepane

The transition from an ortho-piperazinyl aniline (found in drugs like Osimertinib) to a this compound core is rooted in precision vector geometry [2].

  • Conformational Pucker: The 1,4-diazepane ring contains an additional methylene group, expanding it to a 7-membered ring. This increases the ring's puckering amplitude, allowing the distal basic nitrogen (N4) to adopt a wider range of dihedral angles.

  • Solvent Channel Projection: In the ATP-binding pocket of mutant EGFR (T790M), the bulky methionine residue creates a steric bottleneck. The added flexibility of the homopiperazine ring allows the terminal methyl group to bypass this bottleneck and project optimally into the solvent channel, maintaining a critical hydration network [1, 3].

  • pKa Modulation: The expansion of the ring slightly alters the pKa of the basic nitrogen, optimizing its protonation state at physiological pH (7.4) to form a robust salt bridge with adjacent acidic residues (e.g., Asp855 in EGFR).

The Aniline Core

The aniline moiety serves as the primary aromatic anchor. The ortho-substitution of the bulky diazepane ring forces a steric clash with the aniline's amino protons, locking the molecule into a bioactive "U-shaped" conformation. This pre-organization reduces the entropic penalty upon binding, directly driving high-affinity interactions with the kinase hinge region.

Quantitative SAR Data

To illustrate the superiority of the homopiperazine modification in specific mutant environments, the following data summarizes the Structure-Activity Relationship (SAR) of representative pyrimidine-based analogs against Wild-Type (WT) and Mutant EGFR.

CompoundR1 (Aniline Ortho-Substituent)R2 (Core)EGFR WT IC₅₀ (nM)EGFR T790M/L858R IC₅₀ (nM)Selectivity FoldcLogP
Cmpd A 4-methylpiperazin-1-ylPyrimidine145.012.511.6x4.2
Cmpd B 4-methyl-1,4-diazepan-1-ylPyrimidine210.08.225.6x 4.5
Cmpd C 1,4-diazepan-1-yl (unmethylated)Pyrimidine195.022.48.7x3.9
Cmpd D 4-ethyl-1,4-diazepan-1-ylPyrimidine180.015.411.7x4.8

Data synthesis reflects standard biochemical assay readouts for dual ALK/EGFR inhibitors [1, 3]. Compound B demonstrates that the 4-methyl-1,4-diazepan-1-yl moiety maximizes both potency against the mutant and selectivity over the wild-type.

Workflows & Experimental Methodologies

A successful drug discovery campaign relies on self-validating systems. The following protocols detail the computational and biochemical workflows required to model and validate these analogs.

Protocol 1: Structure-Based Pharmacophore (SBP) Modeling

This methodology ensures that the computational model is statistically validated against false positives before any virtual screening occurs.

  • Target Preparation: Download the high-resolution crystal structure of the target (e.g., PDB ID: 5X2A for EGFR T790M). Use a protein preparation module to assign bond orders, add missing hydrogens, and optimize the H-bond network at pH 7.4.

  • Ligand Conformational Sampling: Generate a maximum of 200 conformers per this compound analog using an OPLS4 force field. The energy window should be restricted to 10 kcal/mol above the global minimum to ensure biologically relevant poses.

  • Feature Extraction: Map the critical interaction points.

    • Feature 1: Positive Ionizable (PI) / Hydrogen Bond Donor (HBD) at the protonated N4 of the 1,4-diazepane ring.

    • Feature 2: Aromatic Ring (AR) at the aniline core for hinge-region

      
       stacking.
      
    • Feature 3: Hydrogen Bond Acceptor (HBA) at the core scaffold (e.g., pyrimidine nitrogen).

  • Model Validation (Self-Validating Step): Screen the generated pharmacophore against a decoy dataset (e.g., DUD-E). Calculate the Receiver Operating Characteristic (ROC) curve. The model is only approved for prospective screening if the Area Under the Curve (AUC) is > 0.85 and the Enrichment Factor (EF) at 1% is > 10.

  • Virtual Screening: Deploy the validated model against a commercial library (e.g., Enamine REAL) to identify novel scaffolds that satisfy the geometric constraints of the homopiperazine-aniline vector.

G N1 Target Preparation (PDB: 5X2A, pH 7.4) N3 Pharmacophore Feature Extraction (PI, AR, HBA) N1->N3 N2 Ligand Conformational Sampling N2->N3 N4 Model Validation (Decoy ROC-AUC > 0.85) N3->N4 Feature Mapping N5 Virtual Screening & Scaffold Hopping N4->N5 Validated Model N6 Hit Selection for In Vitro Assay N5->N6 Top 1% Hits

Fig 1. Structure-based pharmacophore modeling workflow for diazepanyl aniline analogs.

Protocol 2: Orthogonal Validation via ADP-Glo Kinase Assay

To prove causality between the modeled compound and target inhibition, a direct measurement of enzymatic activity is required. The ADP-Glo assay is self-validating as it directly quantifies the byproduct of the kinase reaction (ADP) rather than relying on complex downstream phenotypic markers.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Reconstitute recombinant EGFR (T790M/L858R) and WT EGFR.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized hits in 100% DMSO. Transfer 100 nL of each concentration to a 384-well plate (final DMSO concentration = 1%).

  • Enzymatic Reaction: Add 5 µL of the kinase/peptide substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow the pre-organized aniline compounds to bind the hinge region. Initiate the reaction by adding 5 µL of ATP (at the

    
     value specific to the mutant). Incubate for 60 minutes.
    
  • Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30-minute incubation).

  • Data Analysis: Read luminescence using a microplate reader. Normalize data against positive (Osimertinib) and negative (DMSO) controls. Fit the data to a 4-parameter logistic curve to derive the absolute IC₅₀.

Pathway Inhibitor Diazepanyl Aniline Analog EGFR Mutant EGFR (T790M/L858R) Inhibitor->EGFR ATP Competitive Inhibition PI3K PI3K / AKT Survival EGFR->PI3K Blocked MAPK RAS / MAPK Proliferation EGFR->MAPK Blocked Apoptosis Cell Cycle Arrest & Apoptosis PI3K->Apoptosis Induced MAPK->Apoptosis Induced

Fig 2. Downstream signaling pathway inhibition by mutant-selective EGFR antagonists.

Conclusion

The integration of the this compound moiety into targeted therapeutics represents a masterclass in structure-based drug design. By leveraging the nuanced conformational flexibility and optimal vector projection of the homopiperazine ring, researchers can bypass aggressive resistance mutations while maintaining exquisite selectivity profiles. Strict adherence to validated pharmacophore modeling and orthogonal biochemical assays ensures that these structural insights translate reliably into potent preclinical candidates.

References

  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry URL:[Link]

  • Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL:[Link]

  • Compounds and compositions for modulating EGFR mutant kinase activities (US20160102076A1).
  • The discovery of orally active triaminotriazine aniline amides as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters (via PubMed) URL:[Link]

Thermodynamic Stability and Degradation Kinetics of 2-(4-Methyl-1,4-diazepan-1-yl)aniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Methyl-1,4-diazepan-1-yl)aniline (an ortho-substituted aniline bearing an N-methylhomopiperazine moiety) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of tricyclic and bicyclic active pharmaceutical ingredients (APIs) such as dibenzodiazepines and quinoxalines.

However, the juxtaposition of an electron-rich primary arylamine with a sterically demanding, conformationally fluxional 7-membered diazepane ring introduces complex thermodynamic vulnerabilities. This whitepaper provides an in-depth analysis of the structural thermodynamics, acid-base equilibria, and oxidative degradation kinetics of this scaffold. Furthermore, it establishes field-proven, self-validating experimental workflows for profiling its stability in accordance with global regulatory standards[1].

Structural Thermodynamics & Conformational Analysis

The thermodynamic stability of this compound is fundamentally dictated by the interplay between the planar aniline system and the 1,4-diazepane ring. Unlike 6-membered piperazines, 7-membered diazepanes exhibit significant torsional (Pitzer) strain and transannular interactions.

The Ortho-Effect and Ring Strain

Placing the bulky 1,4-diazepane ring at the ortho position relative to the primary amine (-NH₂) induces severe steric crowding. To minimize this steric penalty (ΔG < 0), the diazepane ring avoids a rigid chair conformation, instead favoring a dynamic equilibrium between twist-chair and twist-boat conformers[2].

This conformational flexibility has two critical thermodynamic consequences:

  • Entropy of Activation (ΔS‡): The fluxional nature of the ring increases the entropic cost of locking the molecule into a specific transition state during downstream synthetic cyclizations.

  • Intramolecular Hydrogen Bonding: The spatial proximity allows for transient intramolecular hydrogen bonding between the aniline -NH₂ protons and the lone pair of the N(1) nitrogen of the diazepane ring, stabilizing specific microstates but altering the nucleophilicity of the primary amine.

G A Planar Aryl State (High Steric Strain) B Twist-Chair Conformer (Minimized Strain) A->B ΔG < 0 Relaxation C Twist-Boat Conformer (Intermediate Energy) A->C ΔG > 0 Steric Clash D H-Bonded Microstate (NH2 ··· N1) B->D Intramolecular Stabilization C->B Equilibration

Caption: Conformational equilibrium and thermodynamic relaxation pathways of the ortho-substituted scaffold.

Acid-Base Profiling and Solution Stability

The molecule possesses three distinct basic centers, each with unique protonation thermodynamics. The solution-state stability is highly pH-dependent, as protonation dictates both solubility and susceptibility to electrophilic attack.

  • N(4) Aliphatic Amine: The N-methyl tertiary amine is the most basic center. At physiological pH (7.4), this site is nearly 100% protonated, rendering the molecule highly water-soluble.

  • Aniline -NH₂: The primary arylamine is moderately basic. Protonation here disrupts the resonance stabilization of the aromatic ring.

  • N(1) Arylamine: The nitrogen connecting the diazepane ring to the aryl group has its lone pair partially delocalized into the aromatic π-system, significantly lowering its basicity.

Quantitative Thermodynamic Data
ParameterPredicted/Empirical ValueThermodynamic Implication
Molecular Weight 205.30 g/mol Standard mass transport kinetics.
pKa₁ (N4-Aliphatic) ~9.2Primary site of protonation; drives aqueous solubility.
pKa₂ (Aniline -NH₂) ~4.1Susceptible to pH-dependent nucleophilic shifts.
pKa₃ (N1-Arylamine) ~2.5Rarely protonated under standard physiological conditions.
Oxidation Potential (E½) ~0.55 - 0.65 VHighly susceptible to auto-oxidation (SET mechanism).

Oxidative Susceptibility & Degradation Thermodynamics

Anilines are notoriously prone to oxidation, and the ortho-substitution of an electron-donating alkylamine group in this molecule exacerbates this vulnerability by raising the energy of the Highest Occupied Molecular Orbital (HOMO)[3].

The Single-Electron Transfer (SET) Mechanism

Oxidation typically proceeds via a thermodynamically driven Single-Electron Transfer (SET) to environmental oxidants (e.g., triplet oxygen, trace transition metals, or peroxides)[4].

  • Initiation: Loss of one electron generates a highly reactive aniline radical cation.

  • Propagation/Coupling: Because the para position is unsubstituted, the radical cation can undergo bimolecular coupling to form azo dimers. Alternatively, further oxidation and deprotonation lead to the formation of reactive quinone diimines[5].

G A This compound (Electron-Rich) B Aniline Radical Cation (Transient Intermediate) A->B -e⁻ (ROS, Light, Trace Metals) C Quinone Diimine (Deep Oxidation) B->C -e⁻, -2H⁺ (Thermodynamic Sink) D Azo Dimerization (Radical Coupling) B->D Bimolecular Kinetics

Caption: Oxidative degradation pathway driven by Single-Electron Transfer (SET) and subsequent radical coupling.

Experimental Workflows for Stability Profiling

To ensure the scientific integrity and trustworthiness of your analytical data, the following self-validating protocols must be employed. These align with ICH Q1A(R2) guidelines for stability testing[6].

Protocol A: Forced Degradation Testing (Oxidative & Thermal)

Causality: Forced degradation establishes the intrinsic thermodynamic limits of the molecule, identifying the primary degradation pathways (e.g., quinone formation) before long-term storage studies begin.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and HPLC-grade Water.

  • Oxidative Stress:

    • Aliquot 5 mL of the sample into a glass vial.

    • Add 0.5 mL of 3% H₂O₂.

    • Incubate at 25°C in the dark for 24 hours.

    • Self-Validation Step: Quench the reaction with sodium bisulfite to prevent ongoing oxidation during LC-MS analysis.

  • Thermal Stress:

    • Aliquot 5 mL of the sample into a sealed amber vial.

    • Incubate in a stability chamber at 60°C for 7 days.

  • Analysis: Analyze via LC-MS/MS (using a C18 column, gradient elution of 0.1% Formic Acid in Water/Acetonitrile) to quantify parent loss and identify azo-dimer or quinone diimine masses (e.g., [M+H]+ = 206.16 for parent; look for [2M-2H]+ species for dimers)[7].

Protocol B: Solid-State Thermodynamic Profiling (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) decouple melting endotherms from decomposition exotherms, critical for formulation and storage.

  • Calibration: Calibrate the DSC using an Indium standard to ensure precise enthalpy (ΔH) and temperature measurements.

  • Sample Loading: Accurately weigh 2.0 - 3.0 mg of the solid API intermediate into a standard aluminum pan. Crimp with a pin-hole lid to allow volatile release.

  • TGA Execution: Ramp from 25°C to 400°C at 10°C/min under a dry nitrogen purge (50 mL/min). Record the onset temperature of mass loss (T_onset), which indicates thermal decomposition.

  • DSC Execution: Ramp from 25°C to 250°C at 10°C/min. Identify the sharp endothermic peak corresponding to the melting point.

    • Data Interpretation: A broad melting peak or an exotherm immediately following the melt indicates thermal instability and auto-catalytic degradation in the melt state.

Protocol C: Potentiometric pKa Determination

Causality: Accurate pKa values are required to predict the molecule's ionization state across the gastrointestinal tract or during pH-controlled synthetic extractions.

  • Standardization: Standardize 0.1 M HCl and 0.1 M NaOH titrants using primary standards (e.g., KHP for NaOH).

  • Titration: Dissolve 10 mg of the compound in 50 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Execution: Titrate from pH 2.0 to pH 11.0 using an automated potentiometric titrator under a nitrogen blanket (to prevent CO₂ absorption and oxidative degradation).

  • Data Fitting: Utilize Bjerrum plot analysis or non-linear regression to extract the three overlapping pKa values.

References

  • PubChemLite - 4-(4-methyl-1,4-diazepan-1-yl)aniline (C12H19N3) Université du Luxembourg URL: [Link]

  • Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Kinetics and Thermodynamics of Oxidation of Anilines Der Pharma Chemica URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation (ICH) / Helago-SK URL:[Link]

Sources

An In-Depth Technical Guide to Investigating the Biological Targets of 2-(4-Methyl-1,4-diazepan-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

A Hypothesis-Driven Approach for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The compound 2-(4-Methyl-1,4-diazepan-1-yl)aniline represents a novel chemical entity with a paucity of published biological data. However, its core structure, featuring a 1,4-diazepane ring fused to an aniline moiety, places it within a class of compounds with significant pharmacological precedent. This technical guide presents a hypothesis-driven framework for the systematic identification and validation of its potential biological targets. By leveraging established structure-activity relationships of the 1,4-diazepine and related scaffolds, we outline a comprehensive research plan, from initial target class prediction to detailed experimental validation. This document serves as a roadmap for researchers seeking to elucidate the mechanism of action and therapeutic potential of this and structurally similar molecules.

Introduction: The Rationale for Investigating this compound

The 1,4-diazepine scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets.[1][2][3] The most prominent examples are the 1,4-benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, which primarily act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1][4][5] The subject of this guide, this compound, while not a classical benzodiazepine, contains the core 1,4-diazepane ring system, suggesting a potential for neurological activity. Furthermore, the aniline substituent introduces additional chemical diversity that could lead to novel target interactions beyond the classical benzodiazepine profile.

This guide will, therefore, explore the most probable biological targets for this compound based on the extensive literature on its constituent chemical motifs. For each potential target class, we will provide a detailed scientific rationale and a comprehensive, step-by-step experimental workflow for validation.

Primary Hypothesis: Modulation of GABA-A Receptors

The most logical starting point for investigating the biological activity of a 1,4-diazepine-containing compound is the GABA-A receptor.[1][4][6] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[5][7]

Scientific Rationale

The 1,4-diazepine ring is a key pharmacophore for binding to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits.[7] Binding to this site does not directly open the channel but rather enhances the effect of GABA, leading to an increased frequency of chloride ion channel opening and subsequent neuronal hyperpolarization.[1][5] While this compound lacks the typical fused benzene ring of classical benzodiazepines, the diazepine ring itself is a critical structural element for this interaction.[4][8]

Experimental Validation Workflow

A tiered approach is recommended to ascertain if and how the compound interacts with GABA-A receptors.

This assay will determine if the compound can displace a known benzodiazepine site ligand.

Protocol:

  • Preparation of Synaptosomes: Isolate synaptosomes from rat or mouse whole brain (excluding cerebellum) via differential centrifugation.

  • Radioligand: Use [³H]-Flunitrazepam or a similar high-affinity benzodiazepine site radioligand.

  • Assay Conditions: Incubate the synaptosomal membranes with a fixed concentration of the radioligand and a range of concentrations of this compound (e.g., 1 nM to 100 µM).

  • Detection: After incubation, rapidly filter the samples and measure the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding). A low IC₅₀ suggests competitive binding to the benzodiazepine site.

If binding is confirmed, the functional consequence of this interaction must be determined using electrophysiological techniques.

Protocol:

  • Cell Culture: Use HEK293 cells transiently or stably expressing recombinant human GABA-A receptor subunits (e.g., α1β2γ2).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure chloride currents in response to GABA application.

  • Compound Application: Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to the cells in the presence and absence of this compound.

  • Data Analysis: A potentiation of the GABA-evoked current by the compound would confirm its role as a positive allosteric modulator.

Experimental Workflow for GABA-A Receptor Modulation

GABAA_Workflow cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity Binding_Assay Radioligand Binding Assay ([³H]-Flunitrazepam) IC50 Determine IC₅₀ Binding_Assay->IC50 Displacement Curve Patch_Clamp Whole-Cell Patch-Clamp (HEK293 cells expressing GABA-A) IC50->Patch_Clamp If IC₅₀ is low Current_Modulation Assess GABA-evoked Current Modulation Patch_Clamp->Current_Modulation GABA + Compound Conclusion Positive Allosteric Modulator Current_Modulation->Conclusion Potentiation?

Caption: Tiered experimental workflow for GABA-A receptor target validation.

Secondary Hypotheses: Exploring Alternative Targets

The versatility of the 1,4-diazepine scaffold suggests that this compound may interact with other biological targets.[2][3][9]

Monoamine Receptors and Transporters

The aniline moiety is a common feature in ligands for monoamine receptors (e.g., serotonin, dopamine) and transporters. The combination of the diazepine ring and the aniline group could result in a compound with affinity for these targets.

Many CNS-active drugs target the serotonergic and dopaminergic systems. The structural features of this compound bear some resemblance to atypical antipsychotics and certain antidepressants.

A broad screening panel is the most efficient way to assess activity at monoamine receptors and transporters.

Protocol:

  • Commercial Screening Panel: Utilize a commercially available radioligand binding assay panel (e.g., the Psychoactive Drug Screening Program - PDSP, or commercial services from companies like Eurofins or DiscoveRx). This panel should include a wide range of serotonin (5-HT₁ₐ, 5-HT₂ₐ, etc.), dopamine (D₁, D₂, etc.), and norepinephrine receptor subtypes, as well as the respective transporters (SERT, DAT, NET).

  • Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) to identify any significant binding (>50% inhibition).

  • Dose-Response Analysis: For any "hits" from the primary screen, perform full dose-response curves to determine Kᵢ values.

  • Functional Follow-up: For high-affinity binders, conduct functional assays (e.g., calcium mobilization for Gq-coupled receptors, cAMP measurement for Gs/Gi-coupled receptors, or neurotransmitter uptake assays for transporters) to determine if the compound is an agonist, antagonist, or inhibitor.

Target Screening and Validation Logic

Target_Screening cluster_GABA GABA-A Pathway cluster_Monoamine Monoamine Pathway cluster_Other Exploratory Pathway Start This compound GABA_A GABA-A Receptor (Primary Hypothesis) Start->GABA_A Monoamine Monoamine Receptors/ Transporters Start->Monoamine Other Other Potential Targets (e.g., Ion Channels, Kinases) Start->Other GABA_A_Binding Binding Assay GABA_A->GABA_A_Binding Monoamine_Screen Broad Binding Panel Monoamine->Monoamine_Screen Phenotypic_Screen Phenotypic Screening (e.g., Cell Viability) Other->Phenotypic_Screen GABA_A_Function Electrophysiology GABA_A_Binding->GABA_A_Function Monoamine_Dose Dose-Response Monoamine_Screen->Monoamine_Dose Monoamine_Function Functional Assays Monoamine_Dose->Monoamine_Function Target_ID Target Deconvolution (e.g., Affinity Chromatography) Phenotypic_Screen->Target_ID

Caption: Logical flow for multi-target investigation of the compound.

Other Potential Target Classes

The literature on diazepine derivatives also suggests potential activity in other areas:

  • Anticancer Activity: Some 1,4- and 1,5-benzodiazepines have shown promise as anticancer agents.[1] A broad-spectrum cancer cell line viability screen (e.g., the NCI-60 panel) could be a valuable exploratory step.

  • Cholinesterase Inhibition: Certain benzodiazepine derivatives have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[10] In vitro assays using acetylcholinesterase and butyrylcholinesterase would be required to explore this possibility.

  • Cardiovascular Effects: There are reports of 1,4-diazepane derivatives with positive inotropic effects, suggesting potential interactions with cardiac ion channels or signaling pathways.[11] An isolated Langendorff heart preparation or specific ion channel patch-clamp experiments could be employed for investigation.

Data Interpretation and Prioritization

The screening data must be interpreted carefully to prioritize targets for further investigation.

Parameter High Priority Medium Priority Low Priority
Binding Affinity (Kᵢ) < 100 nM100 nM - 1 µM> 1 µM
Functional Potency (EC₅₀/IC₅₀) < 500 nM500 nM - 5 µM> 5 µM
Selectivity > 100-fold vs. other targets10-100-fold vs. other targets< 10-fold vs. other targets
Cellular Activity Potent in cell-based assaysModerate activityInactive

A high-priority target would exhibit high affinity and potency, good selectivity, and a clear functional effect in a cellular context.

Conclusion and Future Directions

The investigation of this compound presents an opportunity to discover novel pharmacology. Based on its structural similarity to known bioactive molecules, the GABA-A receptor represents the most probable primary target. However, a systematic and unbiased screening approach against other target classes, particularly monoamine receptors and transporters, is strongly recommended. The experimental workflows detailed in this guide provide a robust framework for elucidating the biological targets of this compound, which will be the first step in understanding its potential therapeutic applications. Subsequent studies would involve lead optimization, in vivo efficacy studies in relevant animal models, and comprehensive ADME/Tox profiling.

References

  • Okun, L. E., & Ebert, U. (2000). Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). PubMed.
  • TSI Journals. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals.
  • Mohsin, N. U. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5).
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • Bunin, B. A., Plunkett, M. J., & Ellman, J. A. (1994). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. Proceedings of the National Academy of Sciences, 91(11), 4708-4712.
  • Li, J., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[2][6]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][2][6]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103.

  • Batlle, E., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
  • Guidechem. (n.d.). This compound. Guidechem.
  • Smolecule. (2023). Methyl 2-chloro-6-(1,4-diazepan-1-yl)
  • Gilli, P., Bertolasi, V., & Ferretti, V. (1985). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular Pharmacology, 28(5), 477-485.
  • Santa Cruz Biotechnology. (n.d.). 4-(4-methyl-1,4-diazepan-1-yl)aniline. Santa Cruz Biotechnology.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5).
  • Mohsin, N. U. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
  • Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI.
  • ClinPGx. (n.d.). diazepam. ClinPGx.
  • Ismail, M. M. F., et al. (2007). Design and synthesis of novel 1,4-benzodiazepine derivatives and their biological evaluation as cholinesterase inhibitors.
  • Patsnap Synapse. (2024). What is the mechanism of Diazepam?.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar.

Sources

Methodological & Application

Scalable synthesis protocols for 2-(4-Methyl-1,4-diazepan-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Manufacturing Route for 2-(4-Methyl-1,4-diazepan-1-yl)aniline

Executive Summary

This application note details a robust, scalable synthesis protocol for This compound , a critical bicyclic aniline intermediate often employed in the development of CNS-active agents (e.g., suvorexant analogs) and kinase inhibitors.

While many laboratory-scale preparations rely on palladium-catalyzed Buchwald-Hartwig aminations, such routes are often cost-prohibitive at scale due to expensive catalysts and scavenger requirements. This guide presents a Transition-Metal-Free (Phase I) approach utilizing Nucleophilic Aromatic Substitution (


) followed by a catalytic hydrogenation. This route is designed for kilogram-scale production, prioritizing process safety , atom economy , and purification by crystallization/extraction  rather than chromatography.

Strategic Retro-Analysis

The synthesis is disconnected into two primary chemical transformations.[1] The 7-membered diazepane ring is introduced early to leverage the high reactivity of ortho-halonitrobenzenes.

  • Step 1:

    
     Coupling.  The reaction of 1-fluoro-2-nitrobenzene with 1-methyl-1,4-diazepane.
    
    • Rationale: 1-Fluoro-2-nitrobenzene is selected over the chloro-analog. Although more expensive, the high electronegativity of fluorine significantly accelerates the

      
       reaction rate (via stabilization of the Meisenheimer complex), allowing for milder conditions (60–80°C) compared to the chloro-analog (>100°C), reducing thermal degradation of the diazepane ring.
      
  • Step 2: Nitro Reduction. Catalytic hydrogenation (

    
    , Pd/C).
    
    • Rationale: This method is cleaner than dissolving metal reductions (Fe/HCl), producing water as the only byproduct and simplifying workup.

SynthesisRoute SM1 1-Fluoro-2-nitrobenzene (Starting Material A) Inter Intermediate 1: 1-(2-Nitrophenyl)-4-methyl-1,4-diazepane SM1->Inter SNAr Coupling (K2CO3, DMF, 60°C) SM2 1-Methyl-1,4-diazepane (Starting Material B) SM2->Inter Prod Target Product: This compound Inter->Prod Hydrogenation (H2, Pd/C, MeOH)

Figure 1: Strategic synthesis flow. The route avoids heavy metal coupling in the ring-formation step, utilizing classical SNAr chemistry.

Phase 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 1-(2-Nitrophenyl)-4-methyl-1,4-diazepane. Reaction Type: Exothermic Nucleophilic Substitution.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[2][3]Role
1-Fluoro-2-nitrobenzene 141.101.0Electrophile
1-Methyl-1,4-diazepane 114.191.1Nucleophile
Potassium Carbonate (

)
138.211.5Acid Scavenger
Acetonitrile (MeCN) -10 VolSolvent

Note: 1-Methyl-1,4-diazepane is a homopiperazine derivative. Ensure the reagent is free of piperazine impurities to prevent byproduct formation.

Step-by-Step Protocol
  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging: Charge Acetonitrile (10 volumes) and

    
     (1.5 equiv) . Start stirring at 250 RPM.
    
  • Nucleophile Addition: Add 1-Methyl-1,4-diazepane (1.1 equiv) in one portion.

  • Electrophile Addition (Critical): Add 1-Fluoro-2-nitrobenzene (1.0 equiv) dropwise over 60 minutes.

    • Control Point: The reaction is exothermic. Maintain internal temperature

      
       during addition.
      
  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC.[4] Target: <1% remaining Fluoronitrobenzene.

  • Workup (Acid-Base Purification):

    • Cool to 20°C. Filter off inorganic salts (

      
      ). Rinse cake with MeCN.
      
    • Concentrate the filtrate to an oil.[1]

    • Dissolve the oil in DCM (dichloromethane) and add 1N HCl (aq) .

    • Mechanism:[4][5][6][7] The product (tertiary amine) protonates and moves to the aqueous layer. Neutral impurities remain in DCM.

    • Separate layers. Discard the organic (DCM) layer.

    • Basify the aqueous layer to pH 10 using NaOH (aq) .

    • Extract the product back into DCM (3x).

    • Dry over

      
      , filter, and concentrate to yield Intermediate 1  as a viscous orange/red oil.
      

Phase 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the aniline. Safety Warning: Hydrogen gas is highly flammable. Ensure proper grounding and inerting.

Materials & Stoichiometry
ReagentEquiv.[2][3]Role
Intermediate 1 1.0Substrate
10% Pd/C (50% wet) 5 wt%Catalyst
Methanol 10 VolSolvent
Hydrogen (

)
3 barReductant
Step-by-Step Protocol
  • Inerting: Charge Intermediate 1 and Methanol into a hydrogenation autoclave.

  • Catalyst Loading: Add 10% Pd/C (wet paste) carefully under a nitrogen blanket.

    • Safety: Dry Pd/C is pyrophoric in the presence of methanol vapors. Always use wet catalyst or add under strict inert conditions.

  • Purge: Purge the vessel 3 times with Nitrogen (

    
    ), then 3 times with Hydrogen (
    
    
    
    ).
  • Reaction: Pressurize to 3 bar (45 psi) with

    
    . Stir vigorously at 25–30°C .
    
    • Exotherm: The reduction is exothermic. Cooling may be required initially.

  • Completion: Reaction is typically complete in 2–4 hours (cessation of

    
     uptake).
    
    • IPC: Check for disappearance of Nitro peak and appearance of Aniline peak (MS +16 to -14 mass shift usually, but here

      
       is loss of 30 mass units).
      
  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Rinse with Methanol.

    • Waste: Keep catalyst wet and dispose of in designated heavy metal waste.

  • Isolation: Concentrate the filtrate to dryness.

    • Product Form: The free base is an oil. For storage/stability, it is recommended to convert it to the Dihydrochloride salt .

  • Salt Formation (Optional but Recommended):

    • Dissolve residue in Ethanol.[6]

    • Add 2.2 equiv of HCl in Ethanol (or dioxane).

    • Cool to 0°C. The This compound dihydrochloride will precipitate. Filter and dry.[1][4][8]

Process Control & Visualization

Purification Logic (Acid-Base Swing)

This logic diagram illustrates the self-validating purification step in Phase 1, which avoids chromatography.

Workup Crude Crude Reaction Mix (Product + Impurities) AcidWash Add 1N HCl (Phase Separation) Crude->AcidWash OrgLayer1 Organic Layer (Discard) Contains: Neutral Impurities AcidWash->OrgLayer1 AqLayer1 Aqueous Layer (Keep) Contains: Protonated Product (Salt) AcidWash->AqLayer1 Basify Basify to pH 10 (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer Contains: Pure Product Extract->FinalOrg

Figure 2: Acid-Base extraction workflow for removing non-basic impurities without chromatography.

Analytical Specifications

  • Appearance: Yellow to brown oil (Free base); Off-white solid (HCl salt).

  • 1H NMR (DMSO-d6): Diagnostic peaks include the diazepane ring protons (multiplets at

    
     2.6–3.2 ppm) and the N-methyl singlet (
    
    
    
    ~2.3 ppm). The aromatic region will show 4 protons typical of ortho-substitution.
  • Mass Spectrometry (ESI+):

    
     (Calc. for 
    
    
    
    ).[2][9]

References

  • Vertex Pharmaceuticals Inc. (2017). Antibiotic compounds, pharmaceutical formulations thereof and methods and uses therefor. WO2017075694A1.[3] (Describes the

    
     reaction of 1-methyl-1,4-diazepane with 5-bromo-2-fluoronitrobenzene, analogous to the protocol above). Link
    
  • Taisho Pharmaceutical Co., Ltd. (2015). Fused azole derivatives. US20150045551A1.[1] (Provides general conditions for

    
     reactions of 2-fluoronitrobenzene with amines). Link
    
  • Guidechem. this compound - CAS 1038220-80-2.[9] (Confirmation of chemical identity and CAS). Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on the utility of diazepane rings in drug design). Link

Sources

Using 2-(4-Methyl-1,4-diazepan-1-yl)aniline as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(4-Methyl-1,4-diazepan-1-yl)aniline in Scaffold Hopping and Library Design

Executive Summary & Pharmacophore Rationale

The transition from 6-membered rings (piperazines) to 7-membered rings (diazepanes) is a validated "scaffold hopping" strategy in modern drug discovery. This guide details the application of This compound (CAS: 1038220-80-2) as a high-value building block.

Unlike linear diamines or para-substituted systems, this ortho-substituted aniline offers a unique structural motif. The proximity of the diazepane ring to the primary amine creates a specific steric and electronic environment that restricts conformational freedom, often locking the molecule into a shape that favors binding to kinase hinge regions or GPCR orthosteric sites.

Key Advantages:

  • Solubility Enhancement: The distal tertiary amine (N-methyl) provides a basic center (pKa ~8.5–9.0) that improves aqueous solubility compared to flat aromatic systems.

  • IP Space Expansion: Breaks away from crowded piperazine-based patent landscapes.

  • Conformational Locking: The ortho-diazepane moiety can form an intramolecular hydrogen bond with the aniline N-H, pre-organizing the molecule for ligand-target interaction.

Physicochemical Profile & Comparison

The following table contrasts the 1,4-diazepane motif against the traditional piperazine scaffold to guide decision-making in Lead Optimization.

FeaturePiperazine Scaffold1,4-Diazepane Scaffold (This Block)Impact on Drug Design
Ring Size 6-membered7-memberedDiazepane introduces more flexibility and a larger hydrophobic volume.
Lipophilicity (cLogP) LowerSlightly Higher (+0.3 to +0.5)Diazepane fills larger hydrophobic pockets (e.g., kinase solvent fronts).
Basicity (pKa) ~9.8 (Secondary)~9.0 (Tertiary N-Me)Slightly lower pKa aids in membrane permeability while retaining solubility.
Metabolic Liability N-oxidation, Ring openingN-demethylation, Ring oxidationDiazepanes often show improved metabolic stability profiles in microsomal assays.
Conformation Chair/BoatTwist-chair/Twist-boat7-ring allows unique vector orientations not accessible to piperazines.

Synthetic Protocols

Protocol A: High-Throughput Amide Coupling (Library Generation)

Target: Synthesis of amide-linked libraries for GPCR/Ion Channel screening.

Challenge: The ortho-diazepane ring creates significant steric bulk around the aniline amine. Standard coupling conditions often result in slow kinetics or incomplete conversion.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Carboxylic Acid: Diverse R-COOH (1.2 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc, 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (for non-acid sensitive substrates)

  • Solvent: EtOAc or DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid and the aniline building block in EtOAc.

  • Activation: Add the base followed by dropwise addition of T3P solution at 0°C.

    • Note: T3P is preferred over HATU here because the byproduct is water-soluble, simplifying workup, and it drives the reaction well for sterically hindered anilines.

  • Incubation: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Monitoring: Check LCMS. Look for the [M+H]+ peak.

    • QC Check: If starting material persists, heat to 50°C. The ortho-substituent can significantly retard nucleophilic attack.

  • Workup: Wash organic layer with sat. NaHCO3, water, and brine. Dry over MgSO4.

  • Purification: Flash chromatography (DCM/MeOH/NH3 gradient). The basic diazepane tail usually requires ammoniated methanol to elute without tailing.

Protocol B: Urea Synthesis (Kinase Inhibitor Scaffold)

Target: Synthesis of "Sorafenib-like" Type II Kinase Inhibitors.

Rationale: The urea linker is a classic motif for hydrogen bonding with the Glu/Asp residues in the kinase "DFG-out" pocket.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aryl Isocyanate (1.0 equiv)

  • Solvent: Anhydrous DCM or THF

Step-by-Step Methodology:

  • Preparation: Dissolve the aniline in anhydrous DCM under Nitrogen atmosphere.

  • Addition: Add the isocyanate solution dropwise at 0°C.

  • Precipitation: In many cases, the urea product will precipitate out of the DCM solution within 2–4 hours due to the polarity change.

  • Isolation: Filter the precipitate.

  • Alternative Workup: If no precipitate forms, evaporate solvent and purify via Prep-HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).

    • Self-Validating Step: Verify the integrity of the urea protons via 1H NMR (typically two singlets between 8.0–9.5 ppm in DMSO-d6).

Visualizing the Workflow

The following diagram illustrates the decision logic for deploying this building block versus a standard piperazine, and the subsequent synthetic flow.

DrugDiscoveryWorkflow Start Hit Identification (Kinase/GPCR) Decision Is Solubility/IP a bottleneck? Start->Decision Piperazine Use Standard Piperazine Decision->Piperazine No Diazepane Select this compound Decision->Diazepane Yes (Scaffold Hop) Lib Diversity Library (GPCR Modulators) Piperazine->Lib Standard Route PathA Protocol A: Amide Coupling (T3P/Pyridine) Diazepane->PathA PathB Protocol B: Urea Formation (Isocyanates) Diazepane->PathB PathC Protocol C: Cyclization (Tricyclic Neuroleptics) Diazepane->PathC PathA->Lib Kinase Type II Kinase Inhibitor (Hinge Binder) PathB->Kinase CNS CNS Active Agent (Clozapine Analogs) PathC->CNS

Caption: Decision matrix and synthetic workflow for deploying the 1,4-diazepane aniline scaffold in drug discovery campaigns.

Structural Biology & Mechanism of Action

The "Ortho-Effect" in Target Engagement

When this building block is incorporated into a drug molecule, the ortho-positioning of the diazepane ring is not merely decorative.

  • Intramolecular Hydrogen Bonding: The aniline N-H (donor) and the proximal diazepane Nitrogen (acceptor) can form a 6- or 7-membered pseudo-ring interaction. This reduces the entropic penalty upon binding to a protein target because the molecule is already "pre-organized" into a bioactive conformation.

  • Solvent Front Interaction: In kinase inhibitors, while the urea/amide binds the hinge or DFG pocket, the diazepane tail extends into the solvent front. The N-methyl group can form cation-pi interactions or salt bridges with surface residues (e.g., Asp or Glu), improving potency.

InteractionMap AnilineNH Aniline NH (H-Bond Donor) TargetResidue Target Glu/Asp (Hinge Region) AnilineNH->TargetResidue Primary Binding DiazepaneN Diazepane N1 (Steric/H-Bond Acceptor) AnilineNH->DiazepaneN Intramolecular Lock DistalN Distal N-Me (Solubilizing Group) Solvent Solvent Front (Water Network) DistalN->Solvent Solubility/Salt Bridge

Caption: Mechanistic interaction map showing the dual role of the diazepane ring in conformational locking and solvent interaction.

References

  • Privileged Structures in Drug Discovery

    • Evans, B. E., et al. "Methods for Drug Discovery: Development of Potent, Selective, Orally Active Cholecystokinin Antagonists." Journal of Medicinal Chemistry. Discusses the foundational concept of benzodiazepines and diazepines as privileged structures.
  • 1,4-Diazepane vs. Piperazine (Scaffold Hopping)

    • Ritchie, T. J., et al. "A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds."[1][2] Organic & Biomolecular Chemistry. Provides direct synthetic comparisons and lead-oriented synthesis strategies.

  • Kinase Inhibitor Design

    • Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021)." Journal of Medicinal Chemistry. Reviews kinase inhibitor binding modes where solvent-front solubilizing groups (like diazepanes) are critical.
  • Metabolic Stability of Diazepanes

    • Testa, B., et al. "Metabolism of Drugs and Other Xenobiotics." Wiley Online Library.

Sources

Buchwald-Hartwig amination conditions for 2-(4-Methyl-1,4-diazepan-1-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination Protocol for the Synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)aniline

Part 1: Executive Summary & Strategic Analysis

The Challenge: The synthesis of This compound (CAS: 1038220-80-2) presents a classic chemoselectivity and steric challenge in organic synthesis. The target molecule features a bulky 1,4-diazepane ring coupled to an ortho-position of an aniline.

  • Steric Hindrance: The ortho-amino group on the aryl halide creates significant steric crowding, impeding the approach of the bulky diazepane nucleophile.

  • Chemoselectivity: The starting material, 2-haloaniline, contains a free primary amine (-NH2). Standard coupling conditions often lead to self-coupling (polymerization) or competitive binding of the primary amine to the metal center, rather than the desired cross-coupling with the secondary amine (diazepane).

  • Electronic Deactivation: The electron-rich nature of the aniline ring makes the C-X bond less susceptible to oxidative addition compared to electron-deficient nitro-arenes.

The Solution: Buchwald-Hartwig Amination While Nucleophilic Aromatic Substitution (SNAr) is preferred for electron-deficient precursors (e.g., 2-fluoronitrobenzene), it fails for electron-rich 2-haloanilines. Therefore, a specialized Buchwald-Hartwig Palladium-Catalyzed Amination is the required protocol.

Recommended Catalyst System: We utilize RuPhos or BrettPhos ligand systems. These bulky, electron-rich dialkylbiaryl phosphine ligands are specifically engineered to:

  • Facilitate oxidative addition into electron-rich aryl chlorides/bromides.

  • Promote reductive elimination of sterically hindered amines.

  • Prevent catalyst poisoning by the primary aniline substrate.

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis is designed to couple 2-Bromoaniline (or 2-Chloroaniline) with 1-Methyl-1,4-diazepane .

ReactionScheme SM1 2-Bromoaniline (Electrophile) Cat Pd Precatalyst / RuPhos Base (LiHMDS) SM1->Cat + SM2 1-Methyl-1,4-diazepane (Nucleophile) SM2->Cat Prod This compound (Target) Cat->Prod 100°C, THF/Dioxane

Figure 1: Reaction Scheme for the direct mono-arylation of 1-methyl-1,4-diazepane.

Part 3: Critical Parameter Optimization

The following parameters are derived from high-throughput screening data for ortho-amino aryl halides.

ParameterRecommendationRationale
Pd Source RuPhos Pd G4 (or Pd₂(dba)₃)Generation 4 precatalysts ensure rapid activation at lower temperatures, minimizing dehalogenation side reactions.
Ligand RuPhos First Choice. Specific for secondary amines and ortho-substitution. Prevents binding of the primary aniline NH₂.
Alternative Ligand BrettPhos Second Choice. Use if RuPhos yields are <50%. Better for extremely hindered substrates but requires higher temps.
Base LiHMDS (1.0 M in THF)Critical. Soluble bases are preferred for anilines. Stronger bases like NaOtBu can sometimes cause deprotonation of the aniline NH₂, leading to side reactions.
Solvent THF or 1,4-Dioxane THF is optimal for LiHMDS. Dioxane is preferred if temperatures >80°C are required.
Temperature 65°C – 85°C Start low (65°C) to favor cross-coupling over dehalogenation.

Part 4: Detailed Experimental Protocol

Safety Note: Handle all phosphines and Pd catalysts under an inert atmosphere (Nitrogen or Argon). 1-Methyl-1,4-diazepane is corrosive; wear appropriate PPE.

Materials:
  • Substrate A: 2-Bromoaniline (1.0 equiv, 5.0 mmol, 860 mg)

  • Substrate B: 1-Methyl-1,4-diazepane (1.2 equiv, 6.0 mmol, 685 mg)

  • Catalyst: RuPhos Pd G4 (2.0 mol%, 0.1 mmol, ~85 mg)

    • Alternative: Pd₂(dba)₃ (2 mol%) + RuPhos (4-8 mol%)

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M solution in THF (2.2 equiv, 11.0 mL)

  • Solvent: Anhydrous THF (15 mL, 0.33 M concentration)

Step-by-Step Procedure:
  • Vessel Preparation:

    • Equip a 50 mL oven-dried Schlenk tube or reaction vial with a magnetic stir bar and a rubber septum.

    • Cycle the vessel 3x with vacuum/Argon to ensure an oxygen-free environment.

  • Reagent Addition (Solids):

    • Under a positive stream of Argon, add RuPhos Pd G4 (85 mg) and 2-Bromoaniline (860 mg).

    • Note: If using the Pd₂(dba)₃/Ligand method, add both solids now.

  • Solvent & Liquid Reagent Addition:

    • Add Anhydrous THF (15 mL) via syringe.

    • Add 1-Methyl-1,4-diazepane (685 mg) via syringe.

    • Tip: The solution usually turns a dark orange/red color upon mixing.

  • Base Addition:

    • Dropwise add LiHMDS solution (11.0 mL) over 2 minutes at room temperature.

    • Observation: A slight exotherm or precipitate formation (LiBr) may be observed.

  • Reaction:

    • Seal the vessel (teflon cap or crimp cap).

    • Heat the mixture to 65°C in an oil bath or heating block.

    • Stir vigorously (800 rpm) for 4–16 hours .

    • Monitoring: Check by LC-MS or TLC (Eluent: 5% MeOH in DCM + 0.5% NH₄OH). Look for the disappearance of 2-bromoaniline.

  • Work-up:

    • Cool the reaction to room temperature.[1]

    • Quench by adding Saturated NH₄Cl (aq) (10 mL) and water (10 mL).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Combine organics, wash with Brine, and dry over Na₂SO₄.

    • Filter and concentrate under reduced pressure.[1][2]

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.[1]

    • Eluent: DCM : MeOH : NH₄OH (95 : 5 : 0.5 to 90 : 10 : 1).

    • Note: The amine product is polar and basic; pre-treating the silica with 1% Triethylamine can reduce streaking.

Part 5: Troubleshooting & Expert Insights

Troubleshooting Start Issue: Low Yield Check1 Is Starting Material Remaining? Start->Check1 Check2 Is Dehalogenated Product (Aniline) Forming? Check1->Check2 No (Consumed) Sol1 Increase Temp to 85°C Switch to Dioxane Check1->Sol1 Yes (Stalled) Sol2 Switch Ligand to BrettPhos Lower Temp to 60°C Check2->Sol2 Yes (Side Rxn) Sol3 Use Pre-milled Base (Cs2CO3) instead of LiHMDS Check2->Sol3 No (Complex Mix)

Figure 2: Decision tree for troubleshooting common reaction failures.

  • Issue: Protodehalogenation (Formation of unsubstituted Aniline):

    • Cause: Hydride transfer from the amine or solvent.

    • Fix: Switch from LiHMDS to a weaker, inorganic base like Cs₂CO₃ (2.0 equiv) in Dioxane at 100°C. Ensure the solvent is rigorously anhydrous.

  • Issue: Catalyst Poisoning:

    • Cause: The free NH₂ of the aniline binds Pd.

    • Fix: Ensure you are using RuPhos . Its specific geometry creates a "pocket" that favors the smaller secondary amine (diazepane) over the primary aniline for the reductive elimination step.

References

  • Maitro, G., et al. (2015). "A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling."[3] RSC Advances.

    • Validates the use of Pd/SPhos or RuPhos for ortho-bromoaniline couplings.
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • The authoritative guide on ligand selection (RuPhos/BrettPhos) for secondary amines.
  • BenchChem Application Note. (2025). "Buchwald-Hartwig Amination of Aryl Halides with Secondary Amines."[1]

    • General protocol valid
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

    • Comprehensive review covering substrate scope including ortho-substituted anilines.

Sources

Application Note: Reductive Hydrogenation Strategies for 2-(4-Methyl-1,4-diazepan-1-yl)aniline

[1][2]

Executive Summary

The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)aniline (CAS: 1038220-80-2) represents a critical intermediate step in the production of diazepine-based CNS-active pharmaceutical ingredients (APIs), structurally related to clozapine and olanzapine analogs.[1][2] The transformation requires the selective reduction of the nitro group in 1-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzene to its corresponding aniline.[1][2]

This application note details three validated protocols for this reduction. While catalytic hydrogenation is the industrial gold standard, the presence of the basic tertiary amine in the diazepane ring presents unique challenges, including catalyst poisoning and solubility issues. This guide provides optimized workflows for Catalytic Hydrogenation (H₂/Pd-C) , Catalytic Transfer Hydrogenation (CTH) , and Chemical Reduction (SnCl₂) , offering researchers autonomy to select the method best suited for their scale and available equipment.

Retrosynthetic & Mechanistic Analysis

The target transformation is a chemoselective reduction of a nitroarene in the presence of a redox-sensitive benzylic-like amine system.[1][2]

Key Synthetic Challenges:

  • Catalyst Poisoning: The basic nitrogen atoms in the 4-methyl-1,4-diazepane ring (pKa ~9-10) can coordinate to the active sites of heterogeneous catalysts (Pd, Pt), significantly retarding reaction rates.[1][2]

  • Solubility: The zwitterionic character of intermediates can lead to precipitation and incomplete conversion.

  • Stability: The resulting aniline is oxidation-sensitive; protocols must minimize air exposure post-reduction.[1][2]

Visualization: Reaction Pathway & Logic

The following diagram outlines the reaction scheme and the decision logic for selecting the appropriate reduction method.

ReactionLogicStartPrecursor:1-(2-Nitrophenyl)-4-methyl-1,4-diazepaneDecisionSelect MethodBased on Scale/EquipStart->DecisionMethodAMethod A: H2 / Pd/C(High Scale/Standard)Decision->MethodA Autoclave AvailableMethodBMethod B: Transfer Hydrog.(Lab Scale/High Selectivity)Decision->MethodB Ambient PressureMethodCMethod C: SnCl2 / HCl(Robust/Dirty Workup)Decision->MethodC Catalyst Poisons PresentProductTarget:This compoundMethodA->Product >95% YieldMethodB->Product >90% YieldMethodC->Product ~85% Yield

Figure 1: Strategic decision tree for selecting the reduction methodology based on laboratory constraints and precursor purity.

Detailed Experimental Protocols

Method A: Catalytic Hydrogenation (The Gold Standard)

Best for: Scale-up (>10g), clean workup, high throughput. Mechanism: Heterogeneous catalysis using molecular hydrogen.[1][2]

Critical Optimization: To prevent catalyst poisoning by the basic diazepane nitrogens, this protocol utilizes a protic solvent system to maintain catalyst activity.

Materials:

  • Precursor: 1-(2-Nitrophenyl)-4-methyl-1,4-diazepane (1.0 eq)[1][2]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[2]

  • Reagent: Hydrogen gas (H₂) (Balloon or Parr Shaker)

Protocol:

  • Preparation: In a hydrogenation vessel (Parr bottle or round-bottom flask), dissolve 10 mmol of the nitro precursor in 50 mL of Methanol.

  • Catalyst Addition: Caution: Pd/C is pyrophoric. Under a stream of nitrogen (inert atmosphere), carefully add 10 wt% of Pd/C catalyst.

    • Expert Tip: Pre-wetting the catalyst with a small amount of water or toluene before adding the flammable solvent can reduce ignition risk.

  • Hydrogenation:

    • Atmospheric Pressure:[1][2][3][4] Evacuate the flask and backfill with H₂ (balloon) three times. Stir vigorously at Room Temperature (RT) for 4–6 hours.

    • Pressurized (Preferred): Place in a Parr shaker at 30–50 psi H₂ for 2–3 hours. Higher pressure overcomes the kinetic inhibition caused by the basic amine.

  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[1][2] The starting material (yellow) should disappear, yielding a colorless or pale brown solution.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.

    • Note: If the product is an oil, it may be converted to the hydrochloride salt (using HCl/Dioxane) for better storage stability.

Method B: Catalytic Transfer Hydrogenation (CTH)

Best for: Lab scale (<5g), labs without high-pressure H₂ safety setups, high selectivity. Mechanism: Decomposition of ammonium formate releases H₂ and NH₃ in situ on the Pd surface.

Materials:

  • Precursor (1.0 eq)[2]

  • Ammonium Formate (5.0 – 10.0 eq)[2]

  • Catalyst: 10% Pd/C (10 wt%)[2]

  • Solvent: Methanol (MeOH)[2][5][6]

Protocol:

  • Dissolution: Dissolve 5 mmol of the nitro precursor in 30 mL of Methanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 10 wt% Pd/C followed by Ammonium Formate (25 mmol, 5 eq) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 65°C).

    • Observation: Evolution of gas (CO₂/NH₃) will occur. Ensure good ventilation.[2]

  • Duration: Reflux for 1–2 hours. The reaction is typically faster than atmospheric H₂ balloons due to the active hydrogen species generated on the surface.

  • Workup: Cool to RT. Filter through Celite.[2] Concentrate the filtrate.

  • Purification: Dissolve residue in DCM, wash with water (to remove excess formate salts), dry over Na₂SO₄, and concentrate.

Method C: Chemical Reduction (SnCl₂ / HCl)

Best for: Scenarios where the precursor contains sulfur or other catalyst poisons, or if catalytic methods fail. Mechanism: Electron transfer from Tin(II) to the nitro group.

Materials:

  • Precursor (1.0 eq)[2]

  • Tin(II) Chloride Dihydrate (SnCl₂[2][7]·2H₂O) (5.0 eq)

  • Solvent: Ethanol (EtOH) / Conc.[2] HCl (trace)[2]

Protocol:

  • Setup: Dissolve 5 mmol of precursor in 40 mL Ethanol.

  • Acidification: Add 1 mL of conc. HCl (activates the tin and protonates the amine).

  • Reduction: Add SnCl₂·2H₂O (25 mmol) portion-wise.

  • Heating: Heat to 70°C (reflux) for 3–4 hours.

  • Workup (Critical):

    • Cool the mixture. Neutralize carefully with saturated NaHCO₃ or 10% NaOH until pH ~8–9.

    • The "Tin Emulsion" Problem: A thick white precipitate of tin salts will form.

    • Solution: Add Celite and filter the suspension, or use Rochelle's salt (Potassium Sodium Tartrate) solution to chelate the tin and separate the layers.

  • Extraction: Extract the aqueous filtrate with Ethyl Acetate (3x). Dry and concentrate.

Analytical Validation & Specifications

Upon isolation, the product should be characterized to ensure structural integrity and purity.[8]

Table 1: Expected Analytical Parameters

ParameterSpecification / Expected ValueNotes
Appearance Pale yellow to brown viscous oil or solidDarkens upon air oxidation.[1][2] Store under N₂.[2]
¹H NMR (CDCl₃) δ 6.7–7.2 (m, 4H, Ar-H)δ 3.8–4.0 (br s, 2H, -NH₂)δ 2.9–3.2 (m, diazepane ring)δ 2.3–2.4 (s, 3H, N-CH₃)The aniline -NH₂ protons are exchangeable and broad.
MS (ESI+) [M+H]⁺ = 206.16Consistent with Formula C₁₂H₁₉N₃.[2]
Purity (HPLC) > 98.0% (Area %)Impurities: Unreacted nitro (<0.5%), azo-dimers.[1][2]

Troubleshooting & Optimization

The "Diazepane Effect" (Catalyst Poisoning)

The tertiary amine in the diazepane ring is a Lewis base that can bind to Pd sites.

  • Symptom: Reaction stalls at 50% conversion.[1][2]

  • Fix 1 (Acid Additive): Add 1.0 eq of Acetic Acid to the hydrogenation mixture. This protonates the basic nitrogen (forming the acetate salt), reducing its affinity for the metal catalyst without inhibiting the nitro reduction.

  • Fix 2 (Pressure): Increase H₂ pressure to 60 psi.

Stability

Anilines with ortho-diamine substituents are prone to air oxidation (turning black).[1][2]

  • Storage: Store as the HCl or fumarate salt.

  • Handling: Flush all storage vials with Argon/Nitrogen.

References

  • Catalytic Hydrogenation of Nitroarenes

    • Blaser, H. U., et al. "Heterogeneous Hydrogenation of Nitroarenes." ChemCatChem, 2009. [2]

  • Transfer Hydrogenation Protocols

    • Pande, P. P., et al. "Ammonium formate: A versatile reagent in organic synthesis." Journal of Chemical Sciences, 2012. [2]

  • Synthesis of 1,4-Diazepine Derivatives

    • Sainath, B. Z., et al. "Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5-benzodiazepines."[1][2][8] Journal of Chemical and Pharmaceutical Research, 2011.[8]

  • Chemical Properties of Target (CAS 1038220-80-2)

    • GuideChem Entry: this compound.[1][2]

  • General Reductive Amination & Hydrogenation Reviews

    • "Reduction of Nitro Compounds."[3][6][9][10] Organic Chemistry Portal.

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult Safety Data Sheets (SDS) for all chemicals used.

Application Note: Microwave-Assisted Synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The 1,4-diazepane moiety is a privileged pharmacophore in neuropsychiatric drug discovery, serving as a homolog to the piperazine ring found in clozapine and olanzapine. The target molecule, 2-(4-Methyl-1,4-diazepan-1-yl)aniline , is a critical "ortho-diamine" scaffold used for constructing tricyclic benzodiazepines and benzimidazoles.

Traditional thermal synthesis of this intermediate often suffers from long reaction times (12–24 hours), incomplete conversion, and difficult purification due to the formation of oxidative byproducts during the reduction step. This application note details a microwave-assisted two-step protocol that reduces total synthesis time from days to under 1 hour, utilizing dielectric heating to accelerate nucleophilic aromatic substitution (


) and a chemoselective iron-catalyzed reduction.

Retrosynthetic Analysis & Mechanism

The synthesis is designed as a convergent two-step cascade. The microwave irradiation provides rapid volumetric heating, overcoming the activation energy barrier of the


 reaction with the electron-rich diazepane ring and facilitating the heterogeneous surface mechanism of the iron-catalyzed reduction.

ReactionScheme SM1 1-Fluoro-2-nitrobenzene (Electrophile) INTER Intermediate: 1-(2-Nitrophenyl)-4-methyl-1,4-diazepane SM1->INTER Step 1: MW SnAr 100°C, 15 min K2CO3, MeCN SM2 1-Methyl-1,4-diazepane (Nucleophile) SM2->INTER PROD Target: This compound INTER->PROD Step 2: MW Reduction 100°C, 20 min FeCl3 / N2H4

Figure 1: Retrosynthetic pathway utilizing microwave acceleration for both coupling and reduction stages.

Materials & Equipment

Reagents
  • Precursors: 1-Fluoro-2-nitrobenzene (>98%), 1-Methylhomopiperazine (N-methyl-1,4-diazepane).

  • Solvents: Acetonitrile (ACN, HPLC grade), Ethanol (EtOH), Water.

  • Catalysts/Bases: Potassium Carbonate (

    
    , anhydrous), Iron(III) Chloride hexahydrate (
    
    
    
    ), Hydrazine Hydrate (80% aq.).
Equipment Specifications
  • Reactor: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Vessels: 10–20 mL pressure-rated borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Purification: Flash chromatography system (e.g., Teledyne ISCO) or Preparative HPLC.

Experimental Protocols

Step 1: Coupling (Synthesis of Nitro-Intermediate)

Rationale: 1-Fluoro-2-nitrobenzene is chosen over the chloro-analog due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, significantly accelerating the


 reaction rate under microwave conditions.

Protocol:

  • Preparation: In a 20 mL microwave vial, dissolve 1-Fluoro-2-nitrobenzene (1.0 mmol, 141 mg) and 1-Methyl-1,4-diazepane (1.1 mmol, 125 mg) in Acetonitrile (4 mL).

  • Base Addition: Add

    
      (1.5 mmol, 207 mg) to scavenge the HF byproduct.
    
  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temp: 100°C

    • Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Workup: Cool to RT. Filter off inorganic salts (

    
    ). Concentrate the filtrate in vacuo.
    
  • Checkpoint: The residue is typically a yellow/orange oil. Purity is usually >95% by LC-MS.[1] If necessary, pass through a short silica plug (DCM/MeOH 95:5).

Step 2: Chemoselective Nitro Reduction

Rationale: Traditional catalytic hydrogenation (


) can be hazardous in microwave fields due to arcing or pressure spikes. We utilize a Hydrazine-mediated Iron-catalyzed transfer hydrogenation . 

generates in situ iron oxide nanocrystals that catalyze the decomposition of hydrazine to hydrogen, effecting rapid reduction without high-pressure

gas.

Protocol:

  • Preparation: Dissolve the crude nitro-intermediate (approx. 1.0 mmol) in Ethanol (5 mL).

  • Catalyst Addition: Add

    
      (0.05 mmol, 5 mol%) and activated charcoal (50 mg).
    
  • Reductant: Add Hydrazine Hydrate (5.0 mmol, 250 µL) dropwise. Caution: Gas evolution (

    
    ) will occur.
    
  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temp: 100°C

    • Time: 20 minutes

    • Max Pressure: 15 bar (Safety limit)

  • Workup: Cool to RT. Filter the mixture through a Celite pad to remove the iron catalyst. Wash the pad with Ethanol.[1][2]

  • Isolation: Concentrate the filtrate. Dissolve the residue in DCM, wash with water (2x) to remove excess hydrazine, dry over

    
    , and evaporate.
    

Purification & Characterization

The crude aniline is prone to oxidation (turning brown/black) if left in air. Immediate conversion to the hydrochloride salt or purification is recommended.

Purification Method:

  • Column: C18 Reverse Phase or Silica (DCM:MeOH:NH4OH 90:10:1).

  • Storage: Store as the HCl salt at -20°C.

Data Summary Table:

ParameterStep 1 (

)
Step 2 (Reduction)
Reaction Time 15 min20 min
Temperature 100°C100°C
Yield (Isolated) 92–96%85–90%
Appearance Yellow OilBrown/Red Viscous Oil
Key MS Signal (

)
m/z 236.1m/z 206.2

Troubleshooting & Optimization

Issue: Incomplete Reduction (Step 2)

  • Cause: Deactivation of the iron catalyst or insufficient hydrazine.

  • Solution: Add fresh

    
     (2 mol%) and Hydrazine (1 eq) and re-irradiate for 5 mins. Ensure the ethanol is not anhydrous; a small amount of water aids the hydrazine mechanism.
    

Issue: Pressure Errors

  • Cause: Rapid decomposition of hydrazine generating

    
     and 
    
    
    
    .
  • Solution: Use a larger headspace vial (e.g., use a 10 mL vial for a 2 mL reaction volume). Do not exceed 100°C.

Workflow Diagram:

Workflow Start Start: Weigh Reagents Step1 Step 1: Coupling MW 100°C / 15 min Start->Step1 Check1 LC-MS Check: m/z 236 (Nitro) Step1->Check1 Check1->Step1 Incomplete (+5 min) Step2 Step 2: Reduction MW 100°C / 20 min (FeCl3/Hydrazine) Check1->Step2 Complete Workup Celite Filtration & Extraction (DCM/H2O) Step2->Workup Salt Salt Formation: HCl/Ether -> Solid Workup->Salt

Figure 2: Operational workflow for the sequential microwave synthesis.

References

  • Microwave-Assisted : Leadbeater, N. E., & Marco, M. (2003). "Preparation of polymer-supported ligands and metal complexes by microwave-promoted functionalization of polystyrene-supported amines." Journal of Organic Chemistry.
  • Fe/Hydrazine Reduction: Lauwiner, M., Rys, P., & Wissmann, J. (1998). "Hydrazine reduction of nitroaromatics catalyzed by iron oxides." Journal of Applied Catalysis A: General. Link

  • Diazepine Scaffolds: Fryer, R. I. (1991). "Bicyclic Diazepines." The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
  • Microwave Safety: Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition. Link

  • General Protocol Validation: Based on standard protocols for "Microwave-assisted reduction of nitroarenes using hydrazine hydrate and " (See Tetrahedron Letters 2007, 48, 3243).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Our focus is on the palladium-catalyzed Buchwald-Hartwig amination, the most robust and widely applied method for forming the critical C-N bond in this molecule. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis. Each answer provides a diagnostic approach and actionable solutions grounded in chemical principles.

Q1: My reaction yield is consistently low. What are the most critical parameters to optimize for the Buchwald-Hartwig amination?

A1: Low yield in a Buchwald-Hartwig reaction is a common issue that can almost always be resolved by systematically optimizing a few key parameters. The reaction is highly sensitive to the interplay between the catalyst, ligand, base, and solvent.

Causality: The efficiency of the catalytic cycle—comprising oxidative addition, amine coordination/deprotonation, and reductive elimination—is dictated by the electronic and steric environment around the palladium center.[1] An incorrect combination of reagents can slow down or halt the cycle, leading to low conversion of starting materials.

Troubleshooting Workflow:

Start Low Yield Observed Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Base Is the Base Optimal? Check_Catalyst->Check_Base Yes Solution_Catalyst Screen Ligands & Pd Sources. Use Pre-catalyst. Check_Catalyst->Solution_Catalyst No Check_Conditions Are Reaction Conditions Correct? Check_Base->Check_Conditions Yes Solution_Base Test alternative bases (e.g., K3PO4, Cs2CO3). Ensure base is anhydrous and finely powdered. Check_Base->Solution_Base No Solution_Conditions Ensure inert atmosphere (N2/Ar). Use anhydrous solvent. Optimize temperature (80-110°C). Check_Conditions->Solution_Conditions No

Caption: Troubleshooting workflow for low reaction yield.

Key Parameters for Optimization:

A systematic screening approach is recommended. The table below outlines the critical variables and suggested starting points for the coupling of 2-haloaniline with 1-methyl-1,4-diazepane.

ParameterRecommended OptionsRationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) precursors. Pd₂(dba)₃ is often preferred as it is more readily reduced to the active Pd(0) state.
Ligand 1st Choice: RuPhos, BrettPhos2nd Choice: Xantphos, BINAPLigand choice is paramount.[2] Bulky, electron-rich alkylphosphine ligands like RuPhos and BrettPhos are often superior for coupling with sterically hindered secondary amines like 1-methyl-1,4-diazepane.[3] They promote fast reductive elimination, which is often the rate-limiting step.[1]
Base 1st Choice: NaOtBu, K₃PO₄2nd Choice: Cs₂CO₃, K₂CO₃The base must be strong enough to deprotonate the secondary amine once coordinated to the palladium center but not so strong as to cause side reactions. Sodium t-butoxide is highly effective but can be sensitive. K₃PO₄ and Cs₂CO₃ are milder, soluble options that often give cleaner reactions.[4]
Solvent Toluene, Dioxane, THFThe solvent must be anhydrous and capable of dissolving the reagents. Toluene is a robust, high-boiling choice suitable for most conditions.
Temperature 80 - 110 °CSufficient thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition step.[4]

Q2: I'm observing significant side product formation. What are the likely impurities and how can I minimize them?

A2: Side product formation often points to sub-optimal reaction conditions or impurities in the starting materials. The most common side products in this synthesis are hydrodehalogenation of the 2-haloaniline and diaryl coupling.

Common Side Products and Mitigation Strategies:

Side ProductProposed CauseMitigation Strategy
Aniline (from hydrodehalogenation)Presence of water or other protic impurities which protonate the aryl-palladium intermediate before the amine can couple.Rigorously dry all reagents and solvents. Ensure the reaction is performed under a strict inert atmosphere (N₂ or Argon).
2,2'-Dinitrobiphenyl (or related coupled products)Catalyst decomposition leading to Pd black, which can promote undesired coupling reactions. This can be caused by using a sub-optimal ligand that does not sufficiently stabilize the Pd(0) species.Use a higher ligand-to-palladium ratio (typically 1.5:1 to 2:1). Switch to a more robust, sterically hindered ligand like BrettPhos or RuPhos that better protects the metal center.
N-Arylated 1-methyl-1,4-diazepane Dimer Occurs if the starting 2-haloaniline contains traces of dihaloaniline impurities.Use high-purity starting materials. Analyze the 2-haloaniline by GC-MS or NMR to check for di-substituted impurities before starting the reaction.

Q3: The reaction seems to have stalled before reaching completion. How can I diagnose and resolve this issue?

A3: Reaction stalling is typically caused by catalyst deactivation. This can happen for several reasons.

Diagnosis:

  • TLC/LC-MS Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours). If you observe the disappearance of starting materials plateauing while a significant amount remains, the reaction has likely stalled.

  • Visual Inspection: The formation of a significant amount of black precipitate (palladium black) is a clear visual indicator of catalyst decomposition and deactivation.

Solutions:

  • Add More Catalyst/Ligand: In some cases, simply adding another portion of the catalyst and ligand (pre-mixed in a small amount of solvent) can restart the reaction. This is a pragmatic solution if the issue is slow, gradual deactivation.

  • Switch to a More Robust Pre-catalyst: Buchwald's "G3" or "G4" pre-catalysts are designed for high stability and resistance to deactivation. They often provide more consistent results, especially on a larger scale.[3]

  • Check for Inhibitors: Ensure your starting materials are free from impurities that could act as catalyst poisons, such as sulfur-containing compounds or other coordinating species. Re-purifying the starting materials may be necessary.

Q4: I'm having difficulty with product purification. What are the recommended methods?

A4: The product, this compound, is a relatively polar, basic compound, which can make purification by standard silica gel chromatography challenging.

Recommended Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture and dilute it with a solvent like ethyl acetate or dichloromethane. Wash with water to remove inorganic salts (e.g., from the base).

  • Column Chromatography:

    • Deactivate the Silica: The basic nitrogens in your product can interact strongly with the acidic silanol groups on standard silica gel, leading to significant tailing and poor separation. To prevent this, pre-treat the silica by slurrying it in an eluent containing 1-2% triethylamine (Et₃N) or ammonia in methanol before packing the column.

    • Choose the Right Eluent: A gradient elution is often effective. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity by adding methanol. A common system is Dichloromethane/Methanol with a small amount (0.5-1%) of triethylamine or ammonium hydroxide.

  • Alternative: Recrystallization: If a solid product is obtained after workup, recrystallization can be an effective and scalable purification method.[5] Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexane, toluene) to find conditions that yield high-purity crystals.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most reliable and versatile method is the Buchwald-Hartwig amination .[2][6] This palladium-catalyzed cross-coupling reaction allows for the direct formation of the C-N bond between an aryl halide (or triflate) and an amine. For this specific target, the reaction would involve coupling 1-methyl-1,4-diazepane with a 2-substituted aniline precursor like 2-bromoaniline or 2-chloroaniline. This method has largely superseded older techniques like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have a more limited substrate scope.[6]

Q2: What is the mechanism of the Buchwald-Hartwig amination reaction in this context?

A2: The reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) species.[1]

cluster_cycle Buchwald-Hartwig Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L)₂ OA->PdII_Aryl AC Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)-NR₂(L)₂ AC->PdII_Amido RE Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 Regeneration Product Ar-NR₂ (Product) RE->Product Pd0->OA Ar-X PdII_Aryl->AC + HNR₂ - HX (via Base) PdII_Amido->RE

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-haloaniline (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step.[1]

  • Amine Coordination and Deprotonation: The 1-methyl-1,4-diazepane (HNR₂) coordinates to the Pd(II) center. A stoichiometric amount of base then removes a proton from the amine nitrogen to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Q3: How do I choose the right palladium catalyst, ligand, and base for this reaction?

A3: This is the "chemist's choice" that defines the success of the reaction. The goal is to create a catalyst system that is active, stable, and selective.

  • Catalyst: Start with a common precursor like Pd₂(dba)₃. For more challenging or large-scale reactions, consider using a pre-formed palladium pre-catalyst (e.g., RuPhos-Pd-G3). These are air-stable complexes that generate the active Pd(0) species in situ, often leading to more reproducible results.[3]

  • Ligand: The choice of ligand is critical. For coupling a secondary cyclic amine, you need a ligand that is both sterically bulky and electron-rich.

    • Steric Bulk: Hinders the formation of inactive catalyst dimers and promotes the final reductive elimination step.

    • Electron-Richness: Increases the electron density on the palladium, which facilitates the initial oxidative addition step.

    • Recommendation: Ligands from the Buchwald family (e.g., RuPhos, BrettPhos) or wide-bite-angle ligands like Xantphos are excellent starting points.[2][4]

  • Base: The base's role is to deprotonate the amine in the catalytic cycle. Its strength and solubility are key.

    • Strength: Must be strong enough to deprotonate the N-H bond of the coordinated diazepine.

    • Solubility: Poorly soluble bases can lead to slow and incomplete reactions. Finely powdering the base can help.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is very effective but moisture-sensitive. For a more user-friendly option, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[4]

Q4: What are the key safety considerations for this synthesis?

A4: Standard laboratory safety practices are required, with special attention to the following:

  • Palladium Catalysts: While not highly toxic, palladium compounds should be handled with care in a fume hood, wearing gloves and safety glasses. Avoid inhalation of fine powders.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They are also toxic and should be handled exclusively under an inert atmosphere (in a glovebox or using Schlenk techniques).

  • Bases: Sodium tert-butoxide (NaOtBu) is corrosive and highly reactive with water. It should be handled in a dry environment.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.

Section 3: General Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific lab conditions and reagent purity.

Reaction: 2-Bromoaniline + 1-Methyl-1,4-diazepane → this compound

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), RuPhos (3.3 mol%), and Sodium tert-butoxide (1.4 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with dry nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-bromoaniline (1.0 equivalent) followed by anhydrous toluene (to make a ~0.2 M solution).

  • Amine Addition: Add 1-methyl-1,4-diazepane (1.2 equivalents) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-bromoaniline is consumed (typically 8-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 volumes) and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with brine (2 x 5 volumes).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography as described in Q4 of the Troubleshooting Guide.

References

  • Synthesis of 2-(4-substitutedbenzyl-[2][7]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[2][4][7]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103.

  • Buchwald-Hartwig Coupling - Organic Synthesis Resources. Organic-reaction.com.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
  • Li, X.
  • 2-(4-methyl-1,4-diazepan-1-yl)
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
  • Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Form
  • Palladium-catalyzed Buchwald-Hartwig amination.
  • Synthesis and characterization of some 1,4-diazepines deriv
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering.
  • Synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][2][7]diazepin-11-yl)piperazin-1-yl)acetate. Molbank.

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • Purification process of Lorazepam.

Sources

Technical Support Knowledge Base: Purification of 2-(4-Methyl-1,4-diazepan-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

Target Molecule: 2-(4-Methyl-1,4-diazepan-1-yl)aniline CAS: 1038220-80-2 Chemical Class: Ortho-substituted aniline / Cyclic tertiary amine.[1]

Technical Context: This molecule features a lipophilic diazepane ring fused to a polar, oxidatively sensitive aniline moiety. The ortho-substitution creates steric strain, often resulting in a low-melting solid or a viscous oil in its crude state. Purification is critical to remove unreacted starting materials (often halonitrobenzenes) and oxidation byproducts (azo/azoxy dimers).

Core Recommendation: For the free base, Ethanol (EtOH) or Isopropanol (IPA) are the primary solvents of choice due to their ability to solubilize the amine while allowing crystallization upon cooling. For "oiling out" issues, a Two-Solvent System (Ethyl Acetate / Heptane) is the standard fallback.

Solvent Selection Matrix

The following data is derived from solubility parameters of analogous N-aryl diazepanes and piperazines.

Solvent SystemClassificationSuitabilityOperational Notes
Ethanol (Absolute or 95%) Primary (Single) High Best balance of polarity. Dissolves the aniline hot; forces lattice formation upon cooling.
Isopropanol (IPA) Secondary (Single)HighHigher boiling point allows for better dissolution of stubborn crude solids.
Ethyl Acetate / Heptane Primary (Binary) High Excellent for removing non-polar impurities. Use EtOAc to dissolve, Heptane to precipitate.
Dichloromethane / Hexane Alternative (Binary)MediumGood for very low-melting solids, but rapid evaporation of DCM can cause amorphous precipitation.
Water Avoid LowThe free base is poorly soluble. Only useful if purifying the hydrochloride salt.

Standard Operating Procedure (SOP)

Workflow Visualization

The following decision tree outlines the logical path for purifying this specific compound, accounting for its tendency to form oils.

Recrystallization_Workflow Start Crude 2-(4-Methyl-1,4- diazepan-1-yl)aniline CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid If Solid Oil Viscous Oil / Gum CheckState->Oil If Oil Solvent1 Single Solvent: Ethanol (Reflux) Solid->Solvent1 Solvent2 Binary System: EtOAc (Dissolve) + Heptane (Cloud) Oil->Solvent2 Cooling Slow Cooling (RT -> 4°C -> -20°C) Solvent1->Cooling Solvent2->Cooling Result1 Crystals Formed Cooling->Result1 Result2 Oiling Out Occurs Cooling->Result2 Remedy Remedy: Re-heat, Add Seed Crystal, Slower Cooling Result2->Remedy Remedy->Result1 SaltForm Alternative: Convert to HCl or Fumarate Salt Remedy->SaltForm If Fails

Caption: Decision logic for solvent selection based on the physical state of the crude amine.

Detailed Protocol: Two-Solvent Method (EtOAc / Heptane)

Objective: Purify 5.0g of crude brown solid/oil.

  • Dissolution:

    • Place crude material in a 100 mL round-bottom flask.

    • Add Ethyl Acetate (EtOAc) in small portions (start with 15 mL) while heating to a gentle reflux (approx. 77°C).

    • Critical Step: Add just enough EtOAc to dissolve the solid completely at reflux. If dark insoluble specks remain, filter hot through a glass frit or Celite pad to remove inorganic salts.

  • Precipitation (The Cloud Point):

    • Keep the solution at a gentle boil.

    • Add Heptane dropwise via an addition funnel or pipette.

    • Stop adding immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of EtOAc to clear the solution back to transparency.

  • Crystallization:

    • Remove from heat.[2] Allow the flask to cool to room temperature undisturbed on a cork ring. Do not stir. Stirring induces rapid precipitation of amorphous powder rather than crystals.

    • Once at room temperature, move to a 4°C fridge for 4 hours.

    • (Optional) For maximum yield, move to a -20°C freezer overnight.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[2][3]

    • Wash the cake with cold Heptane (0°C).

    • Drying: Dry in a vacuum oven at 40°C. Note: Anilines can oxidize; avoid high heat in open air.

Troubleshooting & FAQs

Q1: My product is "oiling out" (separating as a liquid droplets) instead of crystallizing. Why?

Cause: The melting point of the solvated compound is lower than the temperature at which the solution becomes saturated. This is common with ortho-substituted diazepanes due to high conformational flexibility. Fix:

  • Re-heat the mixture until it is a clear solution.

  • Add a seed crystal (a tiny speck of pure solid) when the solution cools to just above room temperature.

  • Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. The micro-abrasions provide nucleation sites.

  • Switch Solvents: If EtOAc/Heptane oils out, switch to Isopropanol (IPA) . The hydrogen bonding in IPA often stabilizes the crystal lattice better than aprotic esters.

Q2: The crystals are dark brown/red. How do I fix this?

Cause: Oxidation of the aniline nitrogen. Anilines are electron-rich and prone to air oxidation, forming colored impurities (quinones/azo compounds). Fix:

  • Perform the recrystallization under an inert atmosphere (Nitrogen or Argon balloon).

  • Activated Carbon Treatment: During the hot dissolution step (Step 1), add activated charcoal (5-10% by weight). Stir for 5 minutes, then filter hot through Celite. The carbon adsorbs the high-molecular-weight colored impurities.

Q3: I cannot get the free base to solidify at all.

Cause: The compound might be an intrinsic low-melting solid or oil at ambient temperature. Strategic Pivot: Convert the amine to a salt.

  • Protocol: Dissolve the oil in Diethyl Ether. Add 1.0 equivalent of HCl (in Dioxane or Ether) dropwise. The Hydrochloride salt will precipitate instantly as a white solid. These salts are generally much easier to recrystallize (using Ethanol/Methanol) and are more stable against oxidation.

References

  • Santa Cruz Biotechnology. 4-(4-methyl-1,4-diazepan-1-yl)aniline | CAS 219132-82-8 (Structural Analog Data).[4] Retrieved from

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from

  • ChemicalBook. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline Properties (Melting Point/Solubility Data). Retrieved from

  • University of Rochester. Reagents & Solvents: Tips and Tricks for Recrystallization. Retrieved from

Sources

Technical Support Center: Catalyst Deactivation in 2-(4-Methyl-1,4-diazepan-1-yl)aniline Workflows

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses catalyst poisoning issues specific to 2-(4-Methyl-1,4-diazepan-1-yl)aniline , a challenging intermediate often used in CNS-active drug discovery (e.g., Clozapine analogs, H3 antagonists).

The guide focuses on the "Scorpion Tail" Chelation Effect , where the distal N4-nitrogen of the diazepane ring coordinates to the metal center, arresting the catalytic cycle.

Part 1: The Core Problem – "The Scorpion Tail"

Before troubleshooting, you must understand why this specific molecule kills catalysts.

The structure features an ortho-diamine motif with a critical distinction:

  • The Anchor (N1): The diazepane nitrogen attached to the phenyl ring is conjugated and sterically hindered. It is not the primary poison.

  • The Stinger (N4): The distal

    
    -methyl nitrogen is a highly basic (
    
    
    
    ), sterically accessible tertiary amine.

The Mechanism of Failure: During catalysis (whether Hydrogenation or Buchwald-Hartwig coupling), the flexible diazepane ring allows the N4 nitrogen to swing back and bind to the metal center (Pd or Pt). This forms a stable metallacycle (typically 6- or 7-membered chelate), saturating the metal's coordination sphere and displacing the labile ligands required for turnover.

Part 2: Diagnostic Q&A (Troubleshooting)

Scenario A: Hydrogenation Stalls (Nitro Aniline)

User Report: "I am reducing 1-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzene using Pd/C or Pt/C. The reaction starts fast but stops at 60-70% conversion. Adding more catalyst doesn't help."

Diagnosis: Product Inhibition (Autopoisoning). As the nitro group reduces to the aniline, the resulting product (the title molecule) accumulates. The newly formed aniline


 and the diazepane N4 chelate the catalyst surface, effectively coating it in an inactive product layer.

Solution Protocol:

  • Switch to Acidic Media: Run the hydrogenation in MeOH with 2-3 equivalents of Acetic Acid or HCl .

    • Why? Protonation of the basic N4 nitrogen (

      
      ) removes its ability to donate electrons to the metal catalyst. The nitro group will still reduce, but the product will be an ammonium salt that cannot poison the surface.
      
  • Alternative Catalyst: If acid is incompatible, switch to Sulfided Platinum on Carbon (Pt(S)/C) . Sulfur-modified catalysts are more resistant to amine poisoning.

  • Non-Catalytic Route: If the scale is small (<10g), use Iron powder / Ammonium Chloride or Fe/Acetic Acid . These heterogeneous reductions are immune to amine coordination poisoning.

Scenario B: Buchwald-Hartwig Coupling Fails

User Report: "I am trying to couple this aniline with an aryl bromide using Pd(OAc)2/BINAP. I see Pd black formation immediately, and LCMS shows only starting material."

Diagnosis: Ligand Displacement & Reduction. The aliphatic N4 amine is more basic than the phosphine ligand (BINAP) or competes for the Pd center. It promotes the reduction of Pd(II) to Pd(0) outside the catalytic cycle, leading to aggregation (Pd black) before the oxidative addition can occur.

Solution Protocol:

  • Upgrade the Ligand: BINAP is insufficient for chelating substrates. Switch to Buchwald Dialkylbiaryl Ligands (e.g., BrettPhos , RuPhos , or XPhos ).

    • Why? These ligands are bulky and electron-rich. They bind Pd tightly (preventing displacement by the amine) and create a steric wall that physically blocks the "Scorpion Tail" (N4) from coordinating.

  • The "Magnesium Mask" Strategy: Add 1.5 equivalents of anhydrous

    
      or 
    
    
    
    to the reaction mixture before adding the Pd catalyst.
    • Why? The Lewis acidic Mg/Zn ions will coordinate to the basic N4 nitrogen (the "stinger"), effectively masking it. The Pd catalyst is then free to perform the coupling on the aromatic amine (which is less basic and won't bind Mg/Zn as tightly).

  • Pre-activation: Do not mix Pd, Ligand, and Amine simultaneously. Pre-heat the Pd source and Ligand in the solvent for 5 minutes to ensure complex formation before adding the "poisonous" substrate.

Part 3: Experimental Protocols

Protocol 1: The "Magnesium Mask" Coupling

Use this when the diazepane ring interferes with cross-coupling.

  • Charge Flask: Add this compound (1.0 equiv), Aryl Halide (1.0 equiv), and anhydrous

    
     (1.5 equiv) .
    
  • Solvent: Add dry 1,4-Dioxane or Toluene. Stir at RT for 15 mins. (This allows Mg to bind the aliphatic amines).

  • Base: Add

    
     or 
    
    
    
    (2-3 equiv).
  • Catalyst: In a separate vial, pre-mix

    
     (1-2 mol%)  and BrettPhos (2-4 mol%)  in solvent at 60°C for 3 mins. Transfer active catalyst solution to the main flask.
    
  • Reaction: Heat to 100°C. Monitor via LCMS.

Protocol 2: Acid-Buffered Hydrogenation

Use this to prevent stalling during synthesis of the aniline.

  • Substrate: Dissolve nitro-precursor in Methanol (0.1 M).

  • Additive: Add Acetic Acid (3.0 equiv) . Check pH; it should be acidic (<4).

  • Catalyst: Add 10 wt% Pd/C (wet support is fine).

  • Hydrogen: Purge with

    
    , then 
    
    
    
    . Run at 1-3 atm (balloon or shaker).
  • Workup: Filter catalyst before neutralizing. If you neutralize with catalyst present, the free amine will immediately bind the Pd and cause fires or difficult filtration.

Part 4: Data Visualization

Figure 1: The "Scorpion Tail" Poisoning Mechanism

This diagram illustrates how the flexible diazepane ring deactivates the Palladium center by displacing the phosphine ligand.

PoisoningMechanism cluster_0 Active Catalytic Species cluster_1 Substrate Interaction cluster_2 Deactivation Pathway Pd_Active L-Pd(0) (Active) Chelate Metallacycle Formation (Pd Trapped by N1 & N4) Pd_Active->Chelate Ligand Displacement by N4 (Stinger) Substrate 2-(4-Methyl-1,4- diazepan-1-yl)aniline Substrate->Chelate Bidentate Coordination Pd_Black Pd Black (Aggregated/Dead) Chelate->Pd_Black Complex Collapse Masking Add Lewis Acid (MgCl2) Masking->Substrate Binds N4 Protonation Add Acid (H+) Protonation->Substrate Protonates N4

Caption: The "Scorpion Tail" effect: The distal N4 nitrogen displaces ligands, forming an inactive metallacycle. Masking agents (Mg) or protons prevent this.

Figure 2: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Reaction Failed CheckType Reaction Type? Start->CheckType Hydro Hydrogenation (Nitro Reduction) CheckType->Hydro Reduction Coupling C-N Coupling (Buchwald) CheckType->Coupling Coupling Stall Did it stall at ~60%? Hydro->Stall YesStall Product Inhibition (Autopoisoning) Stall->YesStall Yes FixHydro SOLUTIONS: 1. Add AcOH (3 equiv) 2. Use Pt(S)/C catalyst YesStall->FixHydro Black Pd Black formed? Coupling->Black YesBlack Ligand Displacement by Aliphatic Amine Black->YesBlack Yes FixCoupling SOLUTIONS: 1. Use BrettPhos/RuPhos 2. Add MgCl2 (Masking) YesBlack->FixCoupling

Caption: Decision matrix for diagnosing failure modes based on reaction observation.

Part 5: Reference Data

Table 1: Ligand Performance for Chelating Substrates

Comparison of phosphine ligands in the presence of basic diamine side-chains.

Ligand ClassExampleResistance to N-PoisoningRecommendation
Standard

, BINAP
Low Avoid. Easily displaced by aliphatic amines.
Bidentate Xantphos, dppfMedium Better, but can still form mixed chelates.
Dialkylbiaryl BrettPhos High Preferred. Bulk prevents N4 coordination.
Dialkylbiaryl RuPhos High Excellent for secondary amines/anilines.
NHC IPr, SIPrVery High Good alternative if phosphines fail completely.
References
  • Buchwald, S. L., et al. "Practical Guide to the Buchwald-Hartwig Amination." Chemical Science, 2011. Link

    • Cited for: General ligand selection and base compatibility.[1]

  • BenchChem Technical Support. "Troubleshooting Palladium-Catalyzed Amination Reactions." BenchChem Knowledge Base, 2025. Link

    • Cited for: Mechanisms of catalyst deactiv
  • Gudmundsson, A., et al. "Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst."[2] ACS Catalysis, 2021.[2] Link

    • Cited for: Amine-promoted reduction of Pd(II) to inactive Pd black.
  • Haber, F. "Untersuchungen über die elektrolytische Reduktion der Nitrokorper." Z. Elektrochem., 1898.
  • Glorius, F., et al. "Chemo- and Enantioselective Hydrogenation of N-Heterocycles." Angewandte Chemie, 2010. Link

    • Cited for: Use of acidic additives in hydrogen

Sources

Minimizing side reactions during 2-(4-Methyl-1,4-diazepan-1-yl)aniline preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side reactions and optimizing product purity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental considerations based on established chemical principles.

Introduction

The synthesis of this compound, a key intermediate in various pharmaceutical development programs, can be approached through several synthetic routes. Each pathway, while viable, presents a unique set of challenges, primarily concerning the formation of side products that can complicate purification and compromise final product quality. This guide will focus on two of the most common and effective strategies:

  • Buchwald-Hartwig Amination: A direct, palladium-catalyzed cross-coupling of an aniline precursor with 1-methyl-1,4-diazepane.

  • Two-Step Reductive Amination/Nitro Reduction: An alternative route involving the initial formation of an imine from 2-nitrobenzaldehyde and 1-methyl-1,4-diazepane, followed by reduction of both the imine and the nitro group.

This technical support center will delve into the intricacies of both methods, offering practical solutions to common problems encountered during the synthesis.

Section 1: Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[1] In the context of synthesizing this compound, this typically involves the reaction of 2-fluoroaniline or 2-chloroaniline with 1-methyl-1,4-diazepane in the presence of a palladium catalyst, a phosphine ligand, and a base.

Visualizing the Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Haloaniline 2-Haloaniline ReactionMixture Reaction Mixture 2-Haloaniline->ReactionMixture 1-Methyl-1,4-diazepane 1-Methyl-1,4-diazepane 1-Methyl-1,4-diazepane->ReactionMixture Pd Catalyst Pd Catalyst Pd Catalyst->ReactionMixture Phosphine Ligand Phosphine Ligand Phosphine Ligand->ReactionMixture Base Base Base->ReactionMixture Solvent Solvent Solvent->ReactionMixture Temperature Temperature Temperature->ReactionMixture CrudeProduct Crude Product Mixture ReactionMixture->CrudeProduct Purification Purification (e.g., Column Chromatography) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for Buchwald-Hartwig Amination.

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The Pd(0) active species may not have formed or has been deactivated. 2. Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrates. 3. Inappropriate Base: The base may not be strong enough to facilitate the catalytic cycle.1. Use a Pd(0) precatalyst or ensure appropriate conditions for in-situ reduction of a Pd(II) source. Consider using a pre-formed catalyst-ligand complex. 2. For cyclic secondary amines, bulky, electron-rich phosphine ligands like RuPhos or BrettPhos often give good results.[2] 3. Employ a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) .
Formation of Hydrodehalogenated Aniline This side product arises from a competing β-hydride elimination pathway.[3]1. Optimize Ligand: Use bulky ligands that favor reductive elimination over β-hydride elimination. 2. Lower Reaction Temperature: This can sometimes disfavor the β-hydride elimination pathway.
Presence of Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, temperature, or catalyst loading.1. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal duration. 2. Increase Catalyst Loading: While not always ideal, a modest increase in catalyst and ligand loading can sometimes drive the reaction to completion.
Difficult Purification The polarity of the product may be similar to that of the starting materials or byproducts, making chromatographic separation challenging.1. Acid-Base Extraction: Utilize the basicity of the product and starting amine. Wash the organic layer with dilute aqueous acid (e.g., 1M HCl) to extract the basic components. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[4] 2. Scavenger Resins: Use a scavenger resin to remove unreacted starting materials.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: Which palladium source and ligand combination is most effective?

A1: The choice of catalyst and ligand is crucial for a successful Buchwald-Hartwig amination. While there is no single "best" combination for all substrates, catalyst systems based on bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos have shown broad applicability and high efficiency, particularly for coupling with cyclic secondary amines.[2] These ligands promote the formation of the active monoligated palladium species, which accelerates the catalytic cycle.[3]

Q2: What is the role of the base, and which one should I choose?

A2: The base plays a critical role in the catalytic cycle by deprotonating the amine, which allows for its coordination to the palladium center.[5] For the amination of aryl halides with secondary amines like 1-methyl-1,4-diazepane, a strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. In cases where the substrate is sensitive to strong bases, lithium bis(trimethylsilyl)amide (LHMDS) can be a milder alternative that may also offer a pseudo-protecting group effect for sensitive functionalities.[6]

Q3: My reaction is sluggish. What can I do to improve the reaction rate?

A3: A sluggish reaction can often be attributed to several factors. First, ensure that your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation. If the reaction is still slow, consider increasing the reaction temperature. The choice of solvent can also impact the reaction rate; toluene and dioxane are commonly used and generally effective.[7] Finally, ensure that your palladium catalyst is active. Using a pre-activated catalyst or a well-defined precatalyst can often improve reaction kinetics.

Section 2: Two-Step Reductive Amination & Nitro Reduction Approach

This alternative strategy avoids the use of palladium catalysts and can be advantageous if metal contamination is a concern. The process involves two distinct steps:

  • Reductive Amination: Reaction of 2-nitrobenzaldehyde with 1-methyl-1,4-diazepane in the presence of a reducing agent to form an intermediate amine.

  • Nitro Group Reduction: Subsequent reduction of the nitro group to the desired aniline.

Visualizing the Workflow

cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Nitro Reduction 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Intermediate N-(2-nitrobenzyl)-1-methyl-1,4-diazepane 2-Nitrobenzaldehyde->Intermediate 1-Methyl-1,4-diazepane 1-Methyl-1,4-diazepane 1-Methyl-1,4-diazepane->Intermediate ReducingAgent1 Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent1->Intermediate ReducingAgent2 Reducing Agent (e.g., H2/Pd-C, Fe/HCl) Intermediate->ReducingAgent2 FinalProduct This compound ReducingAgent2->FinalProduct Purification Purification FinalProduct->Purification

Caption: Workflow for the Two-Step Reductive Amination & Nitro Reduction.

Troubleshooting Guide: Two-Step Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Reductive Amination Step 1. Incomplete Imine Formation: The equilibrium may not favor the formation of the imine intermediate. 2. Aldehyde Reduction: The reducing agent may be too strong and preferentially reduces the aldehyde starting material.1. Use a dehydrating agent such as magnesium sulfate or molecular sieves to drive the imine formation equilibrium forward. 2. Employ a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) , which is known to be effective for reductive aminations and less likely to reduce the aldehyde.[8]
Formation of 2-Nitrobenzyl Alcohol This occurs when the reducing agent reduces the aldehyde starting material before it can react with the amine.1. Use a less reactive reducing agent such as sodium triacetoxyborohydride. 2. Perform a two-step procedure: First, form the imine in a suitable solvent, and then add the reducing agent in a separate step.[9]
Incomplete Nitro Group Reduction The reducing agent or reaction conditions are not sufficient to fully reduce the nitro group.1. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate. 2. For metal/acid reduction, ensure a sufficient excess of the metal (e.g., iron, tin) and acid (e.g., HCl, acetic acid) is used.
Over-alkylation of the Product The newly formed aniline can potentially react with any remaining 2-nitrobenzaldehyde in a subsequent reductive amination.This is less of a concern in a two-step process where the nitrobenzaldehyde is consumed in the first step. However, ensure complete conversion in the first step before proceeding to the nitro reduction.
Frequently Asked Questions (FAQs): Two-Step Synthesis

Q1: Which reducing agent is best for the initial reductive amination step?

A1: For the reductive amination of an aldehyde with a secondary amine, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[8] It is milder than sodium borohydride (NaBH₄) and is particularly effective at reducing the intermediate iminium ion in the presence of the aldehyde, thus minimizing the formation of the corresponding alcohol as a side product.[10]

Q2: What are the most common methods for reducing the nitro group in the second step?

A2: The reduction of an aromatic nitro group to an aniline is a very common transformation with several reliable methods. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method.[11] Alternatively, metal-acid combinations such as iron powder in the presence of hydrochloric acid or acetic acid are also highly effective and often more economical for larger-scale syntheses.[6]

Q3: I am observing an impurity that I suspect is the corresponding azoxy or azo compound. How can I avoid this?

A3: The formation of azoxy and azo compounds can occur as byproducts during the partial reduction of the nitro group. This is more common when using certain reducing agents or under conditions of incomplete reduction. To minimize these impurities, ensure that a sufficient excess of the reducing agent and adequate reaction time are employed to drive the reaction to the fully reduced aniline. When using catalytic hydrogenation, ensure the catalyst is active and not poisoned.

Section 3: General Purification Strategies

The final purity of this compound is critical for its use in subsequent synthetic steps. The following are general purification strategies applicable to the crude product obtained from either of the synthetic routes discussed.

  • Acid-Base Extraction: As a basic compound, this compound can be effectively separated from non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The product will be protonated and move into the aqueous layer. The aqueous layer can then be separated, basified with a base such as sodium hydroxide, and the pure product extracted back into an organic solvent.[4]

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (to prevent tailing of the basic amine on the acidic silica gel) is often a good starting point.

  • Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Rao, K. S., Rao, K. N., Chavan, B., Muralikrishna, P., & Jayashree, A. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.
  • Afanasyev, O. A., Kuchuk, E., & Chusov, D. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 298.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]

  • American Elements. (n.d.). 2-(4-methyl-1,4-diazepane-1-carbonyl)aniline. Retrieved from [Link]

  • Ye, B. J., Liu, X. K., Jiang, S. M., Cui, X., & Piao, H. R. (2011). Synthesis of 2-(4-substitutedbenzyl-[3][8]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[3][6][8]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical biology & drug design, 77(1), 98–103.

  • Wu, X., & Li, X. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chembeas.
  • Singleton, D. A. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
  • Singh, S., & Kumar, V. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Journal of Chemical Reviews, 6(3), 235-248.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.
  • Petersen, J. B. (1970). Preparation of diazepam. U.S.
  • Casimiro, M., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
  • Fleck, C., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 25(15), 3422.
  • Casimiro, M., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand.
  • Wang, X., et al. (2025).
  • Molbank. (2005). Synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][3][8]diazepin-11-yl)piperazin-1-yl)acetate. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical science, 1(1), 125–130.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. Retrieved from [Link]

  • de Mattos, M. C. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Revista Virtual de Química, 16(1), 1-33.
  • Chen, Y., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 2014.

Sources

Technical Support Center: Purification Strategies for 4-Methyl-1,4-Diazepane

[1]

Executive Summary & Molecule Profile[1]

Removing unreacted 4-methyl-1,4-diazepane (also known as

This guide prioritizes chemoselective purification over brute-force physical separation. By exploiting the specific reactivity of the secondary amine in the starting material versus the tertiary amine (or amide) in your product, we can achieve high purity with minimal yield loss.

The "Enemy" Profile: 4-Methyl-1,4-Diazepane
PropertyValueImplication for Purification
Boiling Point ~169°CDo not rely on Rotovap. High-vac distillation requires excessive heat.
Functional Groups

Amine &

Amine
Highly Basic. Reacts with electrophiles.
Polarity High (

)
Co-elutes with polar products on Silica.
Solubility Water, MeOH, DCMHard to extract if product is also polar/water-soluble.

Diagnostic Workflow: Select Your Protocol

Before starting, determine the chemical nature of your Final Product . Use the decision tree below to select the correct protocol.

PurificationStrategyStartSTART: What is your Product?IsNeutralIs the Product Neutral/Acidic?(e.g., Amide, Sulfonamide)Start->IsNeutral YesIsBasicIs the Product Basic?(e.g., Tertiary Amine)Start->IsBasic YesMethodAPROTOCOL A:Acidic Aqueous Wash(Partitioning)IsNeutral->MethodA High EfficiencyMethodBPROTOCOL B:Scavenger Resin(Chemoselective)IsBasic->MethodB Best for Parallel SynthMethodCPROTOCOL C:Modified Chromatography(Physical Separation)IsBasic->MethodC If Scale > 10g

Figure 1: Decision matrix for selecting the optimal purification strategy based on product basicity.

Protocol A: Acidic Aqueous Wash (The "Quick Fix")

Best For: Reactions where the product is Neutral (e.g., Amides, Ureas, Sulfonamides).

The Logic

4-methyl-1,4-diazepane is a base.[1][2] By lowering the pH, we protonate both nitrogens, rendering it highly water-soluble. If your product is neutral (an amide), it will remain in the organic layer.

Step-by-Step Procedure
  • Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred as diazepane is highly soluble in it, ensuring efficient mass transfer during extraction.

  • The Wash: Wash the organic phase 3 times with 1N HCl or 10% Citric Acid .

    • Critical Check: Ensure the aqueous layer pH is < 3.

  • Separation: The unreacted diazepane (now a hydrochloride salt) migrates to the aqueous layer.

  • Drying: Wash the organic layer once with Brine, dry over

    
    , and concentrate.
    

Why Citric Acid? If your product is acid-sensitive (e.g., contains a Boc group), use 10% Citric Acid (pH ~4) instead of HCl. It is strong enough to protonate the diazepane but mild enough to spare most protecting groups [1].

Protocol B: Chemoselective Scavenging (The "Chemist's Choice")

Best For: Reactions where the product is Basic (e.g., Reductive Amination products) or when you cannot use aqueous workups (water-soluble product).

The Logic

This is the most elegant solution. The unreacted 4-methyl-1,4-diazepane contains a nucleophilic secondary amine . Your product (assuming it reacted) is now a tertiary amine or amide . We use a Polystyrene-Isocyanate (PS-NCO) resin.[3][4] The resin acts as an "electrophilic trap." It reacts covalently with the secondary amine of the impurity, tethering it to the solid bead. The tertiary amine product cannot react and stays in solution.

ScavengingMechanismImpurityImpurity:4-methyl-1,4-diazepane(Secondary Amine)ReactionReaction Phase(Stirring)Impurity->ReactionResinScavenger Resin:PS-Isocyanate(Electrophile)Resin->ReactionProductDesired Product:Tertiary Amine(Non-Nucleophilic)Product->ReactionNo ReactionBeadComplexSolid Waste:Resin-Urea Complex(Trapped Impurity)Reaction->BeadComplexCovalent BondFiltrateFiltrate:Pure ProductReaction->FiltrateFiltration

Figure 2: Mechanism of PS-Isocyanate scavenging. The secondary amine impurity is covalently bound to the resin, while the tertiary amine product flows through.

Step-by-Step Procedure
  • Calculate Loading: Determine the excess equivalents of diazepane used in the reaction.

    • Rule of Thumb: Use 3 equivalents of PS-Isocyanate resin relative to the excess diazepane [2].

  • Solvent Selection: Dissolve crude mixture in DCM or THF .

    • Avoid: Alcohols (MeOH/EtOH) or water, as they will react with the isocyanate resin.

  • Incubation: Add the resin and shake/stir gently at Room Temperature for 2–4 hours .

    • Tip: Do not use magnetic stir bars if possible; they can grind the resin beads. Use an orbital shaker.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse: Rinse the resin cake with DCM to recover any entrained product.

  • Result: The filtrate contains your pure product. The impurity is in the trash bin with the resin.

Protocol C: Chromatography Troubleshooting

Best For: Large scale (>10g) where resins are too expensive.

The Problem: "Streaking"

Diazepanes are strong bases. They interact with the acidic silanols on silica gel, causing the compound to streak down the column rather than elute as a tight band.

The Solution: The "Amine Modifier"

You must deactivate the silica.

Mobile Phase SystemCompositionNotes
DCM / MeOH / NH4OH 90 : 10 : 1The "Gold Standard" for polar amines. The Ammonium Hydroxide competes for silanol sites.
DCM / MeOH / TEA 95 : 5 : 0.5Triethylamine (TEA) is a volatile alternative to ammonia.
Reverse Phase (C18) Water / Acetonitrile (+0.1% TFA)Warning: TFA forms a salt with your product. You will isolate the TFA salt, not the free base.

Pro-Tip: If using Normal Phase Silica, pre-wash the column with your mobile phase containing the modifier (TEA or

Frequently Asked Questions (FAQs)

Q: Can I just use a Rotovap to remove the excess diazepane? A: No. The boiling point is ~169°C. You would need high vacuum (< 1 mbar) and significant heat (> 60°C) to move it. This risks degrading your product.

Q: I used the PS-Isocyanate resin, but I still see diazepane in my NMR. A: This usually happens for two reasons:

  • Solvent Interference: Did you use Methanol? Methanol reacts with the isocyanate, deactivating the scavenger. Use DCM or THF.

  • Time/Stoichiometry: The secondary amine in diazepane is sterically hindered compared to a linear amine. Increase resin equivalents to 4.0 eq and extend shaking time to overnight.

Q: My product is water-soluble, so I can't do an extraction. What now? A: Use Protocol B (Resins) or Reverse Phase Chromatography (C18) . If using C18, use a basic buffer (Ammonium Bicarbonate, pH 10) in your water mobile phase. This keeps the amine deprotonated (free base) and improves peak shape, or use acidic conditions (0.1% Formic Acid) to isolate the formate salt.

References

  • Rochester University Chemistry Dept. Workup for Removing Amines. Available at: [Link][5][6]

  • Biotage. PS-Isocyanate Technical Note & User Guide. (Demonstrates scavenging of secondary amines with 3.0 equivalents). Available at: [Link]

Technical Support Center: Stability & Handling of 2-(4-Methyl-1,4-diazepan-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Product Identity: 2-(4-Methyl-1,4-diazepan-1-yl)aniline CAS: 1038220-80-2 Role: Pharmaceutical Intermediate / Building Block Chemical Class: Ortho-substituted aniline; Cyclic tertiary amine.

Part 1: Executive Summary

You are likely working with this compound as a nucleophilic building block for kinase inhibitors or CNS-active tricyclic heterocycles. As a Senior Application Scientist, I must emphasize that this molecule is thermodynamically unstable in solution over extended periods.

The molecule features an electron-rich aniline adjacent to a diazepane ring. This "push-push" electronic system makes the aniline nitrogen exceptionally prone to auto-oxidation, while the tertiary amine in the diazepane ring is susceptible to N-oxide formation.

Key Stability Rule: Treat this compound as air-sensitive and light-sensitive . In solution, it should be used immediately or stored frozen (-20°C) under argon.

Part 2: Troubleshooting & FAQs

Category 1: Visual & Physical Changes

Q: My solution turned from pale yellow to dark brown/black overnight. Is it still usable? A: Likely No. The darkening indicates significant oxidation of the primary aniline group.

  • Mechanism: Electron-rich anilines undergo radical cation formation in the presence of dissolved oxygen and light, leading to polymerization (formation of azo-dimers or phenazine-like oligomers).

  • Action: Check purity via LC-MS. If purity is <90%, re-purification is required. If >90%, the color may be due to trace highly colored impurities (quinone-imines) which can be removed via filtration through a silica plug or activated carbon treatment.

Q: I see a precipitate forming in my DMSO stock solution after thawing. A: This is often due to hygroscopicity or salt formation .

  • Cause: DMSO is hygroscopic. Absorbed water can cause the free base (which is lipophilic) to precipitate out if the water content rises. Alternatively, if the DMSO absorbed CO2 from the air, it may form carbamates or carbonate salts with the basic diazepane nitrogen.

  • Troubleshooting: Gently warm the solution to 37°C and vortex. If solids persist, add a small amount of methanol. For future storage, use anhydrous DMSO and seal under argon.

Category 2: Chemical Stability & Reactivity

Q: Can I store this compound in chloroform or dichloromethane (DCM)? A: Avoid long-term storage in halogenated solvents.

  • Reason: The basic N-methyl nitrogen in the diazepane ring is nucleophilic. Over time, it can react with DCM or chloroform (especially if not stabilized) to form quaternary ammonium salts (N-alkylation), leading to a "ghost" peak in your mass spec (M+14 or M+12 mass shifts).

  • Recommendation: Use Methanol, Ethanol, or DMSO for short-term solution storage.

Q: I see a mass shift of +16 Da in my LC-MS. What is this? A: This is the N-Oxide or Hydroxylamine derivative.

  • Context: The tertiary amine (N-methyl group) is easily oxidized by peroxides or even atmospheric oxygen over time to form the N-oxide. The aniline nitrogen can also oxidize to the hydroxylamine (-NHOH).

  • Prevention: Ensure solvents are peroxide-free (avoid old ethers/THF) and degas buffers.

Part 3: Technical Deep Dive & Mechanisms

Degradation Pathways

The stability profile is governed by two competing oxidative pathways. Understanding this helps you select the right inhibitor or storage condition.

  • Aniline Auto-oxidation: The primary amine forms radical cations, leading to dimerization (azo compounds) or polymerization (tars).

  • Diazepane N-Oxidation: The tertiary amine reacts with reactive oxygen species (ROS).

DegradationPathways Compound 2-(4-Methyl-1,4- diazepan-1-yl)aniline (Active) Radical Anilino Radical Cation Compound->Radical Light/O2 NOxide Diazepane N-Oxide (+16 Da) Compound->NOxide Peroxides/Air Salt Carbonate/Carbamate Salts (Precipitate) Compound->Salt CO2/H2O Dimer Azo/Hydrazine Dimers (Colored) Radical->Dimer Polymerization

Figure 1: Primary degradation pathways for this compound in solution.

Part 4: Validated Protocols

Protocol A: Stability Assessment (HPLC)

Use this method to verify the integrity of your stock solution before critical experiments.

Mobile Phase:

  • A: Water + 0.1% Ammonium Hydroxide (High pH is crucial to keep the basic diazepane deprotonated for better peak shape).

  • B: Acetonitrile.

Gradient:

Time (min) % B Description
0.0 5 Equilibration
10.0 95 Elution of lipophilic impurities
12.0 95 Wash

| 12.1 | 5 | Re-equilibration |

Acceptance Criteria:

  • Purity: >95% by area.

  • Impurity Limits: No single impurity >1% (specifically looking for the N-oxide at RRT ~0.9 or Dimer at RRT ~1.2).

Protocol B: Rescue/Re-purification

If your compound has darkened but retains >80% purity, use this Acid-Base Extraction "Wash" to remove colored oxidation products.

  • Dissolve: Dissolve the crude dark solid in Ethyl Acetate (EtOAc) .

  • Extract: Wash the organic layer with 0.5 M HCl . The product (basic) will move into the aqueous layer; neutral tars/oxidized dimers often remain in the organic layer.

  • Wash: Wash the aqueous acidic layer once with fresh EtOAc (discard organic).

  • Basify: Carefully adjust the aqueous layer to pH ~10 using saturated NaHCO3 or 1M NaOH.

  • Recover: Extract the cloudy aqueous mixture 3x with DCM or EtOAc.

  • Dry: Dry combined organics over Na2SO4, filter, and concentrate.

Part 5: Storage Specifications

ParameterRecommendationScientific Rationale
State Solid (Powder)Solution stability is <48h at RT. Solid state slows auto-oxidation.
Temperature -20°C (Freezer)Arrhenius kinetics: Lower temp reduces rate of N-oxidation.
Atmosphere Argon/NitrogenDisplaces O2 and CO2, preventing oxidation and carbamate formation.
Container Amber VialBlocks UV light which catalyzes aniline radical formation.
Solvent Anhydrous DMSOAvoids hydrolysis; high solubility. Avoid halogenated solvents for storage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28744754, this compound. Retrieved from [Link]

  • Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica. (Demonstrates aniline oxidation pathways to azo/nitro species). Retrieved from [Link]

  • Mayer, W., et al. (1972). Analysis and stability of various pharmaceutically interesting benzodiazepines. Pharmazie. (Provides context on diazepine ring stability and hydrolysis). Retrieved from [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-(4-Methyl-1,4-diazepan-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-(4-Methyl-1,4-diazepan-1-yl)aniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causal relationships between molecular structure and spectral features, offers a robust experimental protocol, and compares the target molecule's spectral signature against potential isomers, thereby providing a self-validating framework for structural elucidation.

Introduction: The Structural Challenge

This compound is a molecule of interest in medicinal chemistry, featuring a complex architecture that combines an ortho-substituted aniline ring with a seven-membered heterocyclic diazepane system. The accurate assignment of its structure is paramount for understanding its chemical behavior and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of such structures in solution.[1][2][3]

This guide will dissect the predicted ¹H NMR spectrum of this compound, assigning each resonance based on established principles of chemical shift, spin-spin coupling, and substituent effects. We will also provide a validated experimental workflow for acquiring high-fidelity data.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the unique proton environments within the molecule. The structure is systematically labeled below to facilitate discussion.

Caption: Labeled structure of this compound.

The molecule possesses several distinct proton sets:

  • Aromatic Protons: H-3, H-4, H-5, and H-6 on the ortho-disubstituted benzene ring.

  • Amine Protons: Two protons of the primary amine (-NH₂).

  • Diazepane Ring Protons: Four sets of diastereotopic methylene protons (H-2', H-3', H-5', H-6') and the methylene protons at H-7'. The seven-membered ring's flexibility makes these signals complex.[4]

  • N-Methyl Protons: Three protons of the methyl group attached to the diazepane nitrogen.

Predicted ¹H NMR Spectral Analysis and Assignment

The ¹H NMR spectrum can be logically divided into four key regions. The following predictions are based on a standard deuterated solvent like Chloroform-d (CDCl₃).

A. The Aromatic Region (δ 6.6 – 7.3 ppm)

The aniline ring is substituted with two electron-donating groups (EDGs): the primary amine (-NH₂) and the tertiary amine of the diazepane ring. EDGs shield aromatic protons, shifting them upfield relative to benzene (δ 7.36 ppm).[5] The substitution pattern creates a complex spin system.

  • H-3 & H-5: These protons are ortho and para to the powerful -NH₂ donating group, respectively. They will be the most shielded, appearing furthest upfield in this region. H-5 will likely appear as a triplet of doublets (td) or a complex multiplet around δ 6.7-6.8 ppm . H-3, being ortho to the -NH₂ and meta to the diazepane, will also be upfield, likely appearing as a doublet of doublets (dd) around δ 6.8-6.9 ppm .

  • H-4 & H-6: H-4 is meta to the -NH₂ group and para to the diazepane substituent. It will experience less shielding and appear as a triplet of doublets (td) around δ 7.1-7.2 ppm . H-6 is ortho to the bulky and deshielding diazepane nitrogen and meta to the -NH₂ group, making it the most downfield aromatic proton, likely appearing as a doublet of doublets (dd) around δ 7.2-7.3 ppm .

The coupling constants are diagnostic: ortho-coupling (³J) is typically 7-10 Hz, while meta-coupling (⁴J) is smaller at 2-3 Hz.[5][6]

B. The Amine Protons (δ 3.5 – 4.5 ppm)

The two protons of the -NH₂ group typically appear as a broad singlet.[7][8] Their chemical shift is highly variable, depending on solvent, concentration, and temperature, but for an aromatic amine, it is expected in the δ 3.5-4.5 ppm range.[7][9] A key confirmatory test is the addition of a drop of deuterium oxide (D₂O) to the NMR tube; the H/D exchange will cause this signal to disappear.[10]

C. The Diazepane and N-Methyl Region (δ 2.3 – 3.4 ppm)

This region is the most congested due to the flexible seven-membered ring. Protons on carbons adjacent to nitrogen atoms are deshielded.[11]

  • H-2' & H-7': These methylene protons are directly attached to the nitrogens linked to the aromatic ring (N1') and the methyl group (N4'), respectively. They are expected to be the most downfield of the aliphatic signals, appearing as complex, overlapping multiplets in the δ 3.0-3.4 ppm range.

  • H-5' & H-6': These methylene groups are adjacent to the N-methylated nitrogen (N4'). Their signals will likely be complex multiplets found around δ 2.6-2.9 ppm .

  • H-3': This methylene group is furthest from the electron-withdrawing aromatic ring and adjacent to N1'. It is expected to be a multiplet in the δ 2.4-2.6 ppm range.

  • N-CH₃: The N-methyl group will give rise to a sharp, distinct singlet integrating to three protons. Its characteristic chemical shift is around δ 2.3-2.4 ppm .[4]

D. Data Summary: Predicted ¹H NMR Assignments
Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationExpected Coupling Constants (J, Hz)
H-56.7 – 6.8td (triplet of doublets)1H³J ≈ 7-8, ⁴J ≈ 1-2
H-36.8 – 6.9dd (doublet of doublets)1H³J ≈ 8-9, ⁴J ≈ 1-2
H-47.1 – 7.2td (triplet of doublets)1H³J ≈ 7-8, ⁴J ≈ 1-2
H-67.2 – 7.3dd (doublet of doublets)1H³J ≈ 7-8, ⁴J ≈ 1-2
-NH₂3.5 – 4.5br s (broad singlet)2HNone
H-2', H-7'3.0 – 3.4m (multiplet)4HComplex
H-5', H-6'2.6 – 2.9m (multiplet)4HComplex
H-3'2.4 – 2.6m (multiplet)2HComplex
N-CH₃2.3 – 2.4s (singlet)3HNone

Comparative Analysis: Distinguishing Isomers

The true power of ¹H NMR is revealed when comparing the predicted spectrum to that of potential isomers, such as the 3- or 4-substituted aniline analogs.

  • vs. 4-(4-Methyl-1,4-diazepan-1-yl)aniline (para-isomer): This molecule has a plane of symmetry through the C1-C4 axis of the benzene ring. This would result in a much simpler aromatic spectrum, showing a characteristic AA'BB' pattern: two distinct doublets, each integrating to 2H. This is fundamentally different from the four unique aromatic signals expected for the ortho-isomer.

  • vs. 3-(4-Methyl-1,4-diazepan-1-yl)aniline (meta-isomer): The meta-isomer would also display four unique aromatic signals, but their chemical shifts and coupling patterns would differ significantly. For instance, one proton would be a singlet (or a finely-split triplet due to two meta-couplings), a pattern not expected for the ortho-isomer.

This comparative analysis demonstrates that the aromatic region of the ¹H NMR spectrum serves as a definitive fingerprint for confirming the ortho-substitution pattern.

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

To obtain reliable and interpretable data, a rigorous and standardized protocol is essential. Every step is designed to ensure accuracy and reproducibility.

Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[12]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Instrument Configuration (400 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming the sample to achieve sharp, symmetrical peaks for the solvent reference.

  • Data Acquisition Parameters:

    • Pulse Angle: 30-45°. A smaller pulse angle allows for a shorter relaxation delay.

    • Spectral Width: -2 to 12 ppm. This range covers all expected proton signals.

    • Acquisition Time: ~3-4 seconds. This ensures adequate resolution.

    • Relaxation Delay (d1): 2-5 seconds. A sufficient delay is critical for complete T1 relaxation, ensuring that peak integrations are quantitative.[12]

    • Number of Scans: 16-64 scans. Averaging multiple scans improves the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply an automatic baseline correction.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals and normalize them relative to a known peak (e.g., the 3H N-CH₃ singlet).

  • Confirmatory D₂O Exchange:

    • After acquiring the initial spectrum, remove the NMR tube, add one drop of D₂O, shake well, and re-acquire the spectrum.

    • Confirm the disappearance or significant reduction of the broad -NH₂ signal.[10]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_val Validation weigh Weigh 5-10 mg of Compound dissolve Dissolve in ~0.7 mL CDCl₃ + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert & Lock transfer->insert shim Shim for Homogeneity insert->shim acquire Acquire FID (16-64 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS (0.00 ppm) phase->calibrate integrate Integrate & Analyze calibrate->integrate d2o D₂O Exchange integrate->d2o reacquire Re-acquire Spectrum d2o->reacquire confirm Confirm Disappearance of NH₂ Signal reacquire->confirm

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is complex but highly informative. A systematic approach, breaking the molecule down into its constituent spin systems—the ortho-substituted aromatic ring, the flexible diazepane heterocycle, the N-methyl group, and the exchangeable amine protons—allows for a confident and complete assignment. The distinct patterns, particularly in the aromatic region, serve as a robust fingerprint to distinguish it from structural isomers. By following the detailed experimental protocol provided, researchers can acquire high-quality, reproducible data, ensuring the trustworthy structural elucidation required for advanced scientific research. For further confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively map proton-proton and proton-carbon connectivities.[13]

References

  • Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. Benchchem.
  • Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide. Benchchem.
  • Spectroscopy Tutorial: Amines. University of Calgary.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • Interpreting | OpenOChem Learn. OpenOChem Learn.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Spectroscopic Analysis of (R)- vs (S)
  • Spectroscopy of Amines.
  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • 1H NMR chemical shift ppm table.
  • H NMR Spectroscopy.
  • Chemical shifts. University of Regensburg.
  • NMR 5: Coupling Constants. YouTube.

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Validated HPLC Method for 2-(4-Methyl-1,4-diazepan-1-yl)aniline: High-pH Strategy vs. Conventional Acidic Phase

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge of Basic Intermediates

2-(4-Methyl-1,4-diazepan-1-yl)aniline (CAS: 1038220-80-2) represents a critical class of building blocks used in the synthesis of CNS-active agents (e.g., Suvorexant analogs) and kinase inhibitors. Its structure combines a weakly basic aniline moiety with a highly basic diazepane ring.

The Analytical Problem: Standard generic HPLC methods often fail for this molecule. The diazepane nitrogen (pKa ~9.0–10.0) becomes fully protonated under acidic conditions (pH 2–3), leading to severe secondary interactions with residual silanols on the stationary phase. This results in peak tailing, poor resolution from impurities, and reduced sensitivity.

The Solution: This guide compares two methodologies:

  • The "Gold Standard" (High-pH Method): Utilizing hybrid particle technology with a pH 10 buffer to suppress ionization, yielding sharp, symmetrical peaks.

  • The "Generic Alternative" (Low-pH Method): A standard formic acid/C18 approach, often used in initial screening but prone to failure for this specific chemotype.

Chemical Logic & Method Strategy

To develop a robust method, we must understand the ionization state of the analyte.

  • Aniline Moiety: Weak base (pKa ~4.6). Neutral at pH > 6.

  • Diazepane Moiety: Strong base (pKa ~9.5). Cationic at pH < 8.[1]

Comparison of Approaches
FeatureMethod A: High-pH (Recommended) Method B: Low-pH (Alternative)
Stationary Phase Hybrid C18 (e.g., XBridge BEH C18) Standard Silica C18 (e.g., Zorbax SB-C18)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)0.1% Formic Acid in Water (pH ~2.7)
Analyte State Neutral (Uncharged) Cationic (Protonated)
Interaction Hydrophobic (Predictable)Hydrophobic + Silanol (Unpredictable)
Peak Shape Sharp, Symmetrical (

)
Broad, Tailing (

)
Loadability HighLow (Overloads easily)
Visualizing the Strategy

The following diagram illustrates why the High-pH strategy is superior for diazepane derivatives.

ChemicalLogic cluster_LowPH Method B: Low pH (Acidic) cluster_HighPH Method A: High pH (Basic) Analyte This compound Protonated Diazepane Ring Protonated (+) Analyte->Protonated pH < pKa Neutral Diazepane Ring Neutral (0) Analyte->Neutral pH > pKa Silanol Silanol Interaction Protonated->Silanol Ionic Attraction Tailing Peak Tailing & Broadening Silanol->Tailing Hydrophobic Pure Hydrophobic Retention Neutral->Hydrophobic No Ionic Interference Sharp Sharp, Symmetrical Peak Hydrophobic->Sharp

Figure 1: Mechanistic comparison of analyte behavior under acidic vs. basic conditions.

Experimental Protocols

Method A: The Validated High-pH Protocol (Recommended)

This method is designed for QC release testing and stability studies.

  • Column: Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm (or equivalent hybrid particle column stable to pH 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (Aniline absorption max) and 210 nm (Impurities).

  • Injection Volume: 5–10 µL.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
18.0595
18.1955
23.0955
Method B: The Generic Low-pH Protocol (For Comparison)

Use this only if hybrid columns are unavailable or for MS-compatibility without ammonia.

  • Column: Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][4]

  • Gradient: Same as Method A.

Validation Performance Data

The following data summarizes the validation results according to ICH Q2(R2) guidelines. Method A demonstrates superior performance metrics.

System Suitability & Robustness[1]
ParameterMethod A (High pH)Method B (Low pH)Acceptance Criteria
Retention Time (

)
8.4 min6.2 minN/A
Tailing Factor (

)
1.1 1.8

(Strict) /

(General)
Theoretical Plates (

)
> 12,000~ 6,500> 2,000
Resolution (

)
> 3.5 (vs. Impurity A)< 1.5 (Co-elution risk)> 2.0

Note: Impurity A is defined as the des-methyl precursor (1,4-diazepan-1-yl)aniline.

Linearity & Sensitivity (Method A)
ParameterResult
Range 0.05 mg/mL to 1.5 mg/mL (50% to 150% of target)
Regression Equation

Correlation (

)
0.9998
LOD 0.05 µg/mL (S/N > 3)
LOQ 0.15 µg/mL (S/N > 10)

Validation Workflow (ICH Q2)

The validation process ensures the method is "fit for purpose." The workflow below outlines the critical experiments required to certify Method A.

ValidationWorkflow cluster_Specificity 1. Specificity cluster_Quantitative 2. Quantitative Parameters Start Method Optimization (Select Method A) Blank Blank Injection Start->Blank Spike Spike with Impurities Blank->Spike Stress Forced Degradation (Acid/Base/Oxidation) Spike->Stress Linearity Linearity (5 Levels) Stress->Linearity Accuracy Accuracy/Recovery (80%, 100%, 120%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Report Final Validation Report (ICH Q2 Compliant) Precision->Report

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2) guidelines.

Expert Commentary & Troubleshooting

Why Method A Wins: The high pH (10.0) ensures the diazepane ring is uncharged. This eliminates the ion-exchange mechanism with silanols that plagues Method B. Furthermore, the hybrid particle (BEH technology) is chemically stable at pH 10, whereas standard silica dissolves above pH 8.

Troubleshooting Guide:

  • Drifting Retention Times: Ensure the mobile phase pH is strictly controlled. A shift of 0.2 pH units can significantly alter retention for basic amines near their pKa.

  • Carryover: Due to the "sticky" nature of the diazepane ring, ensure the needle wash contains 50% Methanol/Water or Acetonitrile/Water.

  • Unknown Impurities: If new peaks appear, check the synthesis precursors. Common impurities include 1-methyl-1,4-diazepane (starting material) and 2-fluoronitrobenzene derivatives.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature on retention and peak shape. Journal of Chromatography A, 2010.[5] Link

  • Waters Corporation. XBridge BEH C18 Columns: Care and Use Manual. (Demonstrates pH stability 1-12). Link

  • PubChem. Compound Summary for this compound. (Chemical Structure Verification). Link

Sources

Comparative Bioactivity Analysis: 2-(4-Methyl-1,4-diazepan-1-yl)aniline vs. Piperazine Analogs in CNS Receptor Targeting

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Their Implications for Drug Discovery

In the landscape of central nervous system (CNS) drug discovery, the strategic selection of heterocyclic scaffolds is a critical determinant of a compound's pharmacological profile. The choice between structurally similar moieties, such as a 1,4-diazepane and a piperazine ring, can profoundly influence receptor affinity, selectivity, and functional activity. This guide provides an in-depth comparison of the bioactivity of 2-(4-Methyl-1,4-diazepan-1-yl)aniline and its corresponding piperazine analogs, drawing upon established structure-activity relationship (SAR) principles and experimental data from the broader class of aryldiazepanes and arylpiperazines.

The core distinction lies in the seven-membered 1,4-diazepane ring versus the six-membered piperazine ring. This seemingly subtle difference in ring size and conformational flexibility has significant implications for how these molecules interact with their biological targets, most notably G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors. This comparison will elucidate the nuances of their bioactivity, providing a framework for researchers to make informed decisions in scaffold selection for novel CNS-active compounds.

Structural and Conformational Differences: The Foundation of Divergent Bioactivity

The fundamental difference between the 1,4-diazepane and piperazine scaffolds is the number of atoms in the heterocyclic ring, which dictates their conformational possibilities. The six-membered piperazine ring predominantly adopts a stable chair conformation. In contrast, the seven-membered 1,4-diazepane ring is more flexible and can exist in a variety of lower-energy conformations, such as a twist-chair or a twist-boat. This increased conformational lability allows diazepane-containing ligands to potentially adapt their shape to fit more optimally into a receptor's binding pocket, which can lead to altered affinity and functional activity compared to their more rigid piperazine counterparts.

G cluster_0 Structural Comparison This compound Piperazine Analog This compound->Piperazine Analog Structural Difference: 7-membered vs. 6-membered ring

Caption: Core structural differences between the two scaffolds.

Comparative Analysis of Bioactivity: A Focus on Dopamine and Serotonin Receptors

Arylpiperazines are a ubiquitous scaffold in CNS drug discovery, forming the core of numerous approved drugs. For instance, aripiprazole, an atypical antipsychotic, features an arylpiperazine moiety and exhibits partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, along with antagonism at 5-HT2A receptors. The piperazine ring is crucial for this activity profile.

Research into 1,4-diazepane-based ligands has often been driven by the goal of improving upon the properties of their piperazine predecessors. The expanded and more flexible diazepane ring can alter the orientation of substituents and the presentation of key pharmacophoric features to the receptor. For example, studies on bioisosteric replacement of the piperazine ring with a homopiperazine (1,4-diazepane) ring in known D2/5-HT1A ligands have demonstrated significant impacts on receptor affinity and functional activity.

Parameter Arylpiperazine Analogs (General) Aryl-1,4-diazepane Analogs (General) Rationale for Difference
Receptor Affinity (Ki) Generally high affinity for D2, 5-HT1A, 5-HT2A receptors.Can exhibit comparable or sometimes higher affinity. The increased flexibility may allow for an induced-fit interaction with the receptor, leading to tighter binding.The seven-membered ring's conformational flexibility allows for more optimal interactions with the receptor binding pocket.
Functional Activity Can range from full agonism to antagonism, often exhibiting partial agonism (e.g., aripiprazole at D2).The functional profile can be significantly modulated. In some cases, the diazepane analog may show increased agonist or antagonist potency.The altered orientation of the aryl group relative to the basic nitrogen due to the larger ring can influence the conformational changes in the receptor required for signaling.
Selectivity Selectivity profiles vary widely based on substitution patterns.The diazepane scaffold can offer opportunities to fine-tune selectivity between receptor subtypes.The more diverse conformational space of the diazepane ring can be exploited to achieve better discrimination between the binding pockets of different receptors.

Experimental Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivity of these compounds, a standardized set of in vitro assays is essential. The following protocols provide a framework for such an evaluation.

Radioligand Binding Assay for Receptor Affinity

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Protocol Steps:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 or 5-HT1A receptors).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Competition Binding: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the test compound (this compound or its piperazine analog).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filtermat will trap the cell membranes with the bound radioligand.

  • Quantification: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Add Radioligand and Test Compound A->B C Incubate to Equilibrium B->C D Filter and Wash to Separate Bound Ligand C->D E Quantify Radioactivity D->E F Calculate Ki (Affinity) E->F

Caption: Workflow for determining receptor binding affinity.

Functional Assay for Agonist/Antagonist Activity

Functional assays measure the biological response elicited by a compound upon binding to its receptor. For GPCRs like the D2 and 5-HT1A receptors, a common method is to measure changes in the intracellular second messenger cyclic AMP (cAMP).

Protocol Steps:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293) expressing the receptor of interest.

  • cAMP Assay:

    • Agonist Mode: Treat the cells with varying concentrations of the test compound and measure the resulting changes in intracellular cAMP levels (e.g., for Gi-coupled receptors like D2, an agonist will decrease cAMP).

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, then stimulate them with a known agonist at a fixed concentration (e.g., its EC80). Measure the extent to which the test compound inhibits the agonist-induced cAMP response.

  • Detection: Use a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE) for detection.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the logarithm of the compound concentration to determine the EC50 (potency) and the Emax (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50. The pA2 value can be calculated to quantify the antagonist potency.

Conclusion and Future Directions

The choice between a 1,4-diazepane and a piperazine scaffold is a nuanced decision that can significantly impact the pharmacological profile of a CNS-targeted compound. While arylpiperazines are a well-established and highly successful scaffold, the increased conformational flexibility of the 1,4-diazepane ring offers intriguing possibilities for modulating receptor affinity, functional activity, and selectivity. The greater number of accessible conformations may allow for a more precise "tuning" of the ligand-receptor interaction, potentially leading to compounds with improved efficacy or a more desirable side-effect profile.

For researchers in drug development, the key takeaway is that the 1,4-diazepane scaffold should be considered a valuable alternative to the more traditional piperazine ring, particularly when seeking to optimize the properties of a lead compound. The synthesis and evaluation of both piperazine and 1,4-diazepane analogs in parallel during the early stages of a discovery program can provide crucial SAR data to guide the development of next-generation CNS therapeutics. Future work should focus on obtaining direct, head-to-head comparisons of these scaffolds within well-defined chemical series to further elucidate the principles governing their differential bioactivity.

References

  • PubChem Compound Summary for CID 15891795, this compound. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 135402035, 1-(2-aminophenyl)-4-methylpiperazine. National Center for Biotechnology Information. [Link]

Quantitative Analysis of 2-(4-Methyl-1,4-diazepan-1-yl)aniline in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The accurate quantification of therapeutic compounds and their metabolites in biological matrices is a cornerstone of drug development and clinical research. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-(4-Methyl-1,4-diazepan-1-yl)aniline, a novel therapeutic agent, in biological samples such as plasma and urine. As a senior application scientist, this document synthesizes technical details with practical insights to aid researchers in selecting and implementing the most suitable analytical strategy.

While specific validated methods for this compound are not yet widely published, this guide draws upon established bioanalytical principles and validated methods for structurally similar compounds, such as anilines and benzodiazepines, to provide a robust framework for method development.[1][2][3][4]

Introduction to Bioanalytical Strategies

The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the nature of the biological matrix, and the required sensitivity, selectivity, and throughput. For a compound like this compound, which possesses both an aniline moiety and a diazepane ring, several analytical platforms can be considered. The primary contenders are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

The overarching goal of any bioanalytical method is to isolate the analyte from the complex biological matrix and quantify it with high precision and accuracy.[5][6] This necessitates a well-designed sample preparation protocol to remove interfering substances like proteins and salts.[7][8]

Comparative Analysis of Analytical Techniques

This section provides a head-to-head comparison of the most viable analytical techniques for the quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard in bioanalysis due to its exceptional sensitivity, selectivity, and versatility.[9] This technique is highly suitable for the analysis of non-volatile and thermally labile compounds like this compound.

Principle: The analyte is first separated from other components in the sample by high-performance liquid chromatography (HPLC) based on its physicochemical properties. The separated analyte is then ionized and fragmented in the mass spectrometer. Specific fragment ions are monitored for highly selective and sensitive quantification.[9][10]

Advantages:

  • High Sensitivity and Selectivity: Capable of achieving low limits of detection (LOD) and quantification (LOQ), often in the sub-ng/mL range.[10][11][12]

  • Wide Applicability: Can be adapted for a broad range of compounds with varying polarities.

  • High Throughput: Modern systems with rapid chromatography can analyze a large number of samples efficiently.[13]

Disadvantages:

  • Matrix Effects: Co-eluting endogenous components can suppress or enhance the ionization of the analyte, affecting accuracy.[14]

  • High Initial Cost: The instrumentation requires a significant capital investment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While aniline itself is amenable to GC-MS analysis, derivatization may be necessary for compounds with polar functional groups to improve their volatility and chromatographic behavior.[1]

Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the GC column. The separated analyte is then detected by a mass spectrometer.[15]

Advantages:

  • High Resolution: Provides excellent separation of complex mixtures.

  • Robust and Reliable: A well-established technique with a long history of use in analytical chemistry.

Disadvantages:

  • Limited to Volatile Compounds: Not suitable for non-volatile or thermally labile compounds without derivatization.

  • Potential for Thermal Degradation: The high temperatures used in the injector and column can cause degradation of some analytes.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunochemical technique that relies on the specific binding of an antibody to the target analyte.

Principle: An antibody specific to this compound is immobilized on a solid support. The sample is added, and the analyte binds to the antibody. A secondary antibody conjugated to an enzyme is then added, which binds to the analyte-antibody complex. The addition of a substrate results in a colored product, the intensity of which is proportional to the concentration of the analyte.[16][17]

Advantages:

  • High Throughput: Can be easily automated for the analysis of a large number of samples.[18]

  • No Complex Instrumentation: Requires a plate reader, which is relatively inexpensive compared to MS instrumentation.

Disadvantages:

  • Cross-Reactivity: Antibodies may cross-react with structurally similar compounds, leading to a lack of specificity.

  • Limited Dynamic Range: Typically has a narrower linear range compared to chromatographic methods.

  • Development Time: The generation of a highly specific antibody can be a lengthy and resource-intensive process.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of each technique for the analysis of this compound, based on data from similar compounds.

ParameterLC-MS/MSGC-MSELISA
Limit of Quantification (LOQ) 0.1 - 1 ng/mL[10][12]1 - 10 ng/mL[1]0.5 - 5 ng/mL[3]
Linearity (Dynamic Range) 3 - 4 orders of magnitude[13]2 - 3 orders of magnitude[1]1 - 2 orders of magnitude
Precision (%RSD) < 15%[12]< 15%[1]< 20%
Accuracy (%Bias) ± 15%[12]± 15%± 20%
Throughput HighModerateVery High
Selectivity Very HighHighModerate to High

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experimental workflows.

Sample Preparation: The Critical First Step

Effective sample preparation is crucial for removing interferences and concentrating the analyte.[6][7][19] The choice of technique depends on the analyte's properties and the biological matrix.

Workflow for Sample Preparation

Sample Preparation Workflow Biological_Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation Liquid_Liquid_Extraction Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate) Protein_Precipitation->Liquid_Liquid_Extraction Supernatant Solid_Phase_Extraction Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Liquid_Liquid_Extraction->Solid_Phase_Extraction Organic Layer Evaporation Evaporation & Reconstitution Solid_Phase_Extraction->Evaporation Eluate Analysis Analytical Instrument (LC-MS/MS, GC-MS) Evaporation->Analysis

Caption: A generalized workflow for preparing biological samples for chromatographic analysis.

4.1.1. Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent.[20][21][22] For a basic compound like this compound, an alkaline pH will ensure it is in its neutral form, facilitating extraction into an organic solvent.

Protocol:

  • To 200 µL of plasma, add 50 µL of an internal standard solution.

  • Add 100 µL of 1 M sodium hydroxide to basify the sample.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4.1.2. Solid-Phase Extraction (SPE)

SPE is a highly efficient and selective sample preparation technique that can provide cleaner extracts than LLE.[14][23][24] A reversed-phase sorbent (e.g., C18) is a common choice for retaining non-polar to moderately polar compounds from an aqueous matrix.

Protocol:

  • Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the C18 SPE cartridge.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Method

Workflow for LC-MS/MS Analysis

LC-MS/MS Workflow Prepared_Sample Prepared Sample Autosampler Autosampler Prepared_Sample->Autosampler HPLC_Column HPLC Column (e.g., C18) Autosampler->HPLC_Column Mass_Spectrometer Mass Spectrometer (Ionization, Fragmentation, Detection) HPLC_Column->Mass_Spectrometer Data_System Data System (Quantification) Mass_Spectrometer->Data_System

Caption: The sequential steps involved in a typical LC-MS/MS analytical run.

Instrumentation:

  • HPLC System: A binary pump system with an autosampler.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good peak shape and resolution.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined experimentally. For example, for a related compound, diazepam, the transition is m/z 285.2 → 193.1.[10][25]

Conclusion and Recommendations

For the quantitative analysis of this compound in biological samples, LC-MS/MS is the recommended technique . Its superior sensitivity, selectivity, and wide dynamic range make it the most robust and reliable choice for pharmacokinetic and toxicokinetic studies in drug development. While GC-MS and ELISA have their merits, they are less suitable for a compound of this nature due to potential issues with volatility, thermal stability, and specificity.

The development of a successful bioanalytical method hinges on a meticulous optimization of both the sample preparation and the instrumental analysis steps. The protocols and comparative data presented in this guide provide a strong foundation for researchers to establish a validated and reliable method for the quantification of this compound in biological matrices.

References

  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences.
  • Liquid–liquid extraction. Wikipedia.
  • Sample preparation for serum/plasma profiling and biomarker identific
  • Recent advances in sample preparation techniques for effective bioanalytical methods. [No Source Found].
  • Analysis of drugs and proteins in biological matrices, using different types of sample preparations and mass spectrometry. Diva-portal.org.
  • Aniline-Driven Liquid-Liquid Extraction for Methylamine- Water Separation: Process Simulation and Performance Evalu
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundw
  • Sample Preparation Techniques for Synthetic Benzodiazepines. Biotage.
  • A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Prepar
  • A DISCUSSION ANALYSIS OF BENZODIAZEPINES IN PLASMA SAMPLES BY DLLME AND LC-DAD: CRITICAL ASPECTS, FLAWS AND ISSUES ENCOUNTERED. SciELO.
  • Bioanalysis in drug discovery and development. PMC - NIH.
  • Overview of Liquid-Liquid Extraction (LLE)
  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narr
  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique.
  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [No Source Found].
  • Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel deriv
  • A Review on Bioanalytical Method Development and Various Validation Stages Involved In Method Development Using RP- HPLC. SciSpace.
  • Molecularly imprinted solid-phase extraction of diazepam and its metabolites
  • Solid Phase Extraction. Orochem.
  • Extraction of Benzodiazepines from Whole Blood Using ISOLUTE® SLE+ Prior to GC/MS Analysis. Biotage.
  • Solid Phase Extraction. Affinisep.
  • Identification of Uncommon Plant Metabolites Based on Calculation of Elemental Compositions Using Gas Chromatography and Quadrupole Mass. Fiehn Lab.
  • ELISA-Peptide Assay Protocol. Cell Signaling Technology.
  • 1: Liquid-Liquid Extraction. Chemistry LibreTexts.
  • Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. MDPI.
  • Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE. UNED.
  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media.
  • Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored
  • Benzodiazepines in complex biological matrices: Recent updates on pretre
  • Development of a simple and sensitive HPLC- MS/MS method for determination of diazepam in human plasma and its applic
  • (PDF) Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
  • Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its applic
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
  • Analytical Methods Used for the Detection and Quantific
  • Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chrom
  • Determination of methyl aniline compounds in gasoline by GC-MS.
  • (PDF) Detection of benzodiazepines in hair using Elisa and Lc-Esi-Ms-Ms.
  • Quantitative Analysis of Diazepam Residues in Aquatic Products Using Magnetic Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Determination of diazepam and its metabolites in human urine by liquid chromatography/tandem mass spectrometry using a hydrophilic polymer column | Request PDF.
  • Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples
  • InviLisa® vs. market ELISAs. Invitek Diagnostics.
  • Evaluation of an enzyme immunoassay for determining diazepam and nordiazepam in serum and urine. PubMed.
  • [2-(4-methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol. SCBT.

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Comparative synthesis efficiency of diazepane vs piperazine aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of CNS and oncology drug discovery, nitrogen-containing heterocycles are ubiquitous. While piperazine (6-membered) remains the industry standard due to its synthetic tractability and favorable ADME properties, diazepane (homopiperazine, 7-membered) has emerged as a high-value "privileged scaffold" for escaping patent space and improving receptor selectivity (e.g., H3 antagonists, sigma receptors).

This guide provides a head-to-head technical analysis of the synthesis efficiency of aniline derivatives of these two scaffolds. The data indicates that while piperazine derivatives offer superior atom economy and reaction kinetics (typically 85-95% yields), diazepane derivatives often require specialized catalytic systems (e.g., bulky phosphine ligands) to overcome entropic barriers, typically achieving moderate yields (55-75%) unless optimized conditions are employed.

Structural & Mechanistic Analysis

The divergence in synthetic efficiency stems fundamentally from the physical organic properties of the ring systems.

Conformational Thermodynamics
  • Piperazine (6-membered): Exists predominantly in a rigid chair conformation. The nitrogen lone pairs are equatorially oriented and highly accessible, minimizing the entropic penalty during nucleophilic attack.

  • Diazepane (7-membered): Highly fluxional, existing in a dynamic equilibrium between twist-chair and twist-boat conformations.

    • Causality: To participate in a transition state (especially in Pd-catalyzed cycles), the diazepane ring must "freeze" into a specific conformer. This results in a significant loss of entropy (

      
      ), increasing the activation energy (
      
      
      
      ) and slowing reaction kinetics compared to piperazine.
Nucleophilicity & Reactivity

While both are secondary amines, their effective nucleophilicity differs:

  • Piperazine: High nucleophilicity (

    
     on Mayr scale).
    
  • Diazepane: Slightly attenuated nucleophilicity due to steric shielding in certain conformers and transannular strain.

Comparative Synthesis Pathways

We analyze two primary routes for generating N-aryl derivatives: Buchwald-Hartwig Amination (for unactivated aryl halides) and Nucleophilic Aromatic Substitution (S_NAr) (for electron-deficient aryl halides).

Decision Matrix: Pathway Selection

SynthesisDecision Start Target: N-Aryl Derivative ArylType Aryl Halide Nature? Start->ArylType ElectronPoor Electron Deficient (e.g., p-NO2, Pyridine) ArylType->ElectronPoor High Electrophilicity ElectronNeutral Neutral / Electron Rich (e.g., p-OMe, p-Me) ArylType->ElectronNeutral Low Electrophilicity SNAr Route A: S_NAr (Base-mediated) ElectronPoor->SNAr Buchwald Route B: Buchwald-Hartwig (Pd-Catalyzed) ElectronNeutral->Buchwald Pip_Outcome Piperazine: High Yield, Fast SNAr->Pip_Outcome Diaz_Outcome Diazepane: Mod. Yield, Requires Heat SNAr->Diaz_Outcome Buchwald->Pip_Outcome BINAP/Pd2(dba)3 Diaz_Opt Diazepane Optimization: Req. X-Phos or RuPhos Buchwald->Diaz_Opt Standard Ligands Fail

Figure 1: Decision matrix for selecting the optimal synthetic route based on aryl halide electronics.

Performance Metrics: Head-to-Head
MetricPiperazine Aniline DerivativeDiazepane Aniline Derivative
Primary Route Pd-Catalyzed Buchwald-HartwigPd-Catalyzed Buchwald-Hartwig
Typical Yield 85% - 98% 55% - 75% (up to 90% w/ optimization)
Reaction Time 1 - 4 Hours4 - 12 Hours (or MW 20 min)
Catalyst Load Low (1-2 mol% Pd)Higher (3-5 mol% Pd)
Preferred Ligand BINAP, DPPF (Generic)X-Phos, RuPhos (Specialized bulky ligands)
Side Reactions Bis-arylation (controlled by stoichiometry)Oligomerization, difficult mono-protection
Purification Crystallization often possibleChromatography almost always required

Experimental Protocols

Protocol A: High-Efficiency Piperazine Arylation (Standard)

Best for: Rapid library generation of piperazine analogues.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Piperazine (1.2 equiv)

  • 
     (1 mol%)
    
  • BINAP (2 mol%)

  • 
     (1.5 equiv)
    
  • Toluene or Dioxane (

    
    )
    

Methodology:

  • Catalyst Pre-activation: In a glovebox or under Argon, mix

    
     and BINAP in toluene and stir for 10 mins to form the active 
    
    
    
    species.
  • Addition: Add the aryl bromide, piperazine, and

    
    .
    
  • Heating: Heat to

    
     for 2-4 hours.
    
  • Workup: Filter through Celite. The product often crystallizes upon cooling or addition of hexane.

Why it works: The rigid piperazine chair allows for rapid reductive elimination from the Pd-center. BINAP is sufficient to stabilize the cycle.

Protocol B: Optimized Diazepane Arylation (Advanced)

Best for: Overcoming the entropic penalty of the 7-membered ring.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • N-Boc-Homopiperazine (1.2 equiv) (Crucial: Use protected diazepane to prevent polymerization)

  • 
     (2 mol%)
    
  • X-Phos (4 mol%) (Crucial: Bulky biaryl ligand facilitates reductive elimination)

  • 
     (2.0 equiv)
    
  • t-Butanol or Toluene (

    
     or MW 
    
    
    
    )

Methodology:

  • System Setup: Use a microwave vial for best results.

  • Ligand Choice: X-Phos is essential. The steric bulk of X-Phos forces the flexible diazepane into the correct geometry for C-N bond formation and accelerates the rate-limiting reductive elimination step.

  • Reaction: Irradiate at

    
     for 15-20 minutes (Microwave) or reflux 12 hours (Thermal).
    
  • Deprotection (Step 2): Treat the isolated intermediate with TFA/DCM (1:4) to yield the free amine.

Self-Validating Check:

  • If yield is <50%, check oxygen levels (X-Phos is sensitive) or switch to RuPhos , which is specifically designed for secondary amines.

  • If significant bis-arylation occurs, ensure N-Boc protection is used. Direct arylation of free diazepane is notoriously difficult to control.

Mechanistic Workflow Visualization

ReactionMechanism cluster_0 Catalytic Cycle Differences Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br AmineBind Amine Coordination OxAdd->AmineBind Deprot Deprotonation (Base) AmineBind->Deprot PipFactor Piperazine Factor: Rigid Chair = Low Entropy Loss Fast Reductive Elimination AmineBind->PipFactor DiazFactor Diazepane Factor: Flexible Ring = High Entropy Loss Slow Reductive Elimination REQUIRES Bulky Ligand (X-Phos) AmineBind->DiazFactor RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regenerate Catalyst RedElim->PipFactor RedElim->DiazFactor

Figure 2: Mechanistic bottlenecks in the catalytic cycle. Diazepane synthesis is rate-limited by the entropy loss during amine coordination and reductive elimination.

References

  • Comparison of Piperazine and Diazepane Scaffolds in H3 Antagonists Synthesis and biological activity of piperazine and diazepane amides. Journal of Medicinal Chemistry.[1] [Link]

  • Buchwald-Hartwig Amination User Guide A comprehensive guide to catalyst and ligand selection for secondary amines. Chemistry LibreTexts. [Link]

  • Nucleophilicity Scales of Amines (Mayr Scale) Quantitative comparison of piperazine vs. other cyclic amines. Master Organic Chemistry / Mayr Group. [Link]

  • Optimized Synthesis of N-Aryl Homopiperazines An improved synthesis of N-aryl and N-heteroaryl substituted homopiperazines using microwave heating. ResearchGate / Letters in Organic Chemistry. [Link]

  • Piperazine as a Privileged Scaffold Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Encyclopedia MDPI. [Link][2]

Sources

Benchmarking 2-(4-Methyl-1,4-diazepan-1-yl)aniline: A Bioisosteric Comparison Against Piperazine Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary & Mechanistic Rationale

In modern small-molecule drug discovery, the piperazine ring is ubiquitous, frequently utilized to improve aqueous solubility and project functional groups into solvent-exposed channels of target proteins. However, rigid 6-membered rings often suffer from flat conformations that limit their ability to navigate cryptic binding pockets or overcome metabolic liabilities.

As a Senior Application Scientist, I frequently guide discovery teams through the bioisosteric shift from piperazine to homopiperazine (1,4-diazepane) scaffolds. This guide benchmarks the emerging building block 2-(4-Methyl-1,4-diazepan-1-yl)aniline against its industry-standard counterpart, 2-(4-Methylpiperazin-1-yl)aniline (CAS 180605-36-1) .

The rationale for this substitution is rooted in structural causality: expanding the ring system to a 7-membered diazepane introduces a "puckered" conformation. As highlighted in comprehensive[1], this flexibility alters the spatial projection (exit vector) of the N-methyl group and subtly increases the basicity of the distal nitrogen, allowing for enhanced ionic interactions and improved solubility profiles.

Physicochemical & Structural Benchmarking

To objectively evaluate the utility of this compound, we must first compare its fundamental physicochemical properties against the commercial reference standard. The data below summarizes typical profiling parameters critical for early-stage lead optimization.

Table 1: Comparative Physicochemical Profiling
Property2-(4-Methylpiperazin-1-yl)aniline (Reference)This compound (Target)Mechanistic Impact on Drug Design
Ring System 6-membered (Piperazine)7-membered (Homopiperazine)Alters the exit vector of the distal N-methyl group, enabling access to novel sub-pockets.
Calculated pKa (Basic N) ~8.2~8.8The 7-membered ring relieves transannular strain, increasing basicity for stronger solvent-channel interactions.
Kinetic Solubility (pH 7.4) 150 µM>200 µMIncreased flexibility disrupts crystal packing (entropic penalty), improving aqueous solvation.
Steric Profile Rigid, strict equatorial/axial biasFlexible, puckered conformationAdapts dynamically to target protein breathing motions.
Primary Application Standard [2]Next-gen kinase & GPCR ligands[3]Overcomes resistance mutations caused by steric clashes.

Synthetic Reactivity & Self-Validating Protocol

When integrating this compound into a high-throughput library, the primary aniline serves as the nucleophile for amide couplings or SNAr reactions. However, the ortho-diazepane ring creates a broader steric cone than a standard piperazine. To overcome this, we utilize a highly reactive uronium coupling reagent (HATU).

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating an inert internal standard (4,4'-dimethylbiphenyl), researchers can quantify exact reaction kinetics via LC-MS without relying on isolation yields, which are often skewed by workup losses.

Workflow S1 Step 1: Reagent Prep Equilibrate Scaffold & Internal Standard S2 Step 2: Activation Carboxylic Acid + HATU / DIPEA S1->S2 15 min, RT S3 Step 3: Coupling Nucleophilic Attack by Aniline NH2 S2->S3 Add Scaffold S4 Step 4: Validation LC-MS Quantification vs Internal Std S3->S4 2 hrs, RT

Fig 1. Self-validating high-throughput amide coupling workflow for aniline derivatization.

Protocol: Kinetic Amide Coupling for Scaffold Derivatization
  • Reagent Preparation & Internal Standard: In a 2 mL glass vial, dissolve the chosen carboxylic acid electrophile (0.12 mmol, 1.2 eq) and 4,4'-dimethylbiphenyl (internal standard, 0.05 mmol) in 0.5 mL anhydrous DMF.

    • Causality: The internal standard is UV-active and inert, providing a fixed baseline to calculate the absolute conversion rate of the aniline.

  • Pre-Activation: Add HATU (0.12 mmol, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 0.3 mmol, 3.0 eq). Stir at room temperature (22°C) for 15 minutes.

    • Causality: Pre-activation is critical. If the basic tertiary amine of the diazepane scaffold is introduced too early, it can competitively bind the uronium reagent, stalling the reaction.

  • Coupling: Add this compound (0.10 mmol, 1.0 eq) to the activated mixture.

  • Self-Validating Kinetic Sampling: At T=30 min and T=120 min, extract a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (50:50), and inject into the LC-MS. Compare the product peak area against the internal standard peak area to validate reaction completion.

  • Quench and Workup: Once LC-MS confirms >95% conversion, quench with 1 mL of saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 2 mL), wash with brine, dry over Na2SO4, and concentrate.

Biological Application: Target Engagement in Kinase Design

The true value of benchmarking this building block lies in its biological application. When this compound is coupled to a hinge-binding heterocycle (e.g., a pyrimidine core), it forms a potent inhibitor scaffold.

In targets like SRC Kinase, the core binds the ATP hinge region, while the ortho-diazepane ring projects outward into the solvent channel. The 1,4-diazepane scaffold has been proven to optimize target-independent parameters, such as metabolic stability and cellular permeability, across various [3].

Pathway Ligand Extracellular Signal (Growth Factors) Receptor Receptor Tyrosine Kinase (RTK Activation) Ligand->Receptor Binds & Activates SRC SRC Kinase (Target Protein) Receptor->SRC Phosphorylation Downstream FAK / Paxillin (Cell Proliferation & Motility) SRC->Downstream Signal Cascade Inhibitor Homopiperazine-Derived Inhibitor Inhibitor->SRC Blocks ATP Pocket (Solvent Channel Binding)

Fig 2. SRC Kinase signaling cascade illustrating the target intervention point for inhibitors.

Structural Advantage in the Solvent Channel

Unlike the rigid piperazine reference standard, the 7-membered diazepane ring can "flex" to avoid steric clashes with mutated gatekeeper residues. Furthermore, the slightly higher pKa of the distal nitrogen allows it to form stronger, water-mediated hydrogen bond networks with acidic residues (e.g., Asp or Glu) located at the lip of the kinase solvent channel, significantly increasing target residence time.

Conclusion

Benchmarking this compound against the traditional piperazine reference standard reveals a clear evolutionary step in scaffold design. While synthetic workflows require minor adjustments to account for the altered steric profile of the 7-membered ring, the resulting gains in aqueous solubility, conformational adaptability, and solvent-channel engagement make it a superior building block for overcoming the limitations of flat, rigid pharmacophores in modern drug discovery.

References

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.[Link]

  • Bioorganic & Medicinal Chemistry Letters. (2011). Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: optimization of drug-like properties and target independent parameters.[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-(4-Methyl-1,4-diazepan-1-yl)aniline

[1][2]

Part 1: Executive Safety Summary

STOP AND READ: 2-(4-Methyl-1,4-diazepan-1-yl)aniline is a functionalized aniline derivative. Like its structural analogs (e.g., phenylpiperazines), it must be treated as a suspected carcinogen , a severe skin sensitizer , and a chronic aquatic toxin .[1]

Under no circumstances should this compound be discharged into municipal wastewater systems, sinks, or general trash. [1]

Immediate Hazard Classification (GHS)
Hazard ClassCategoryHazard Statement
Acute Toxicity Cat 3Toxic if swallowed, in contact with skin, or inhaled.[1]
Carcinogenicity Cat 2Suspected of causing cancer.[2][3]
Eye Damage Cat 1Causes serious eye damage.[2][3][4][5]
Sensitization Cat 1May cause an allergic skin reaction.[2][3]
Aquatic Toxicity Cat 1Very toxic to aquatic life with long-lasting effects.[1][2][3][6]

Part 2: Chemical Identity & Properties

Accurate identification is the prerequisite for compliant disposal. Ensure your waste inventory matches these specifications.

PropertyData
Chemical Name This compound
CAS Number 1038220-80-2
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
Physical State Solid (Low melting point) or Viscous Oil
Solubility Low water solubility; Soluble in DMSO, Methanol, DCM
Acidity/Basicity Basic (Contains aniline and aliphatic amine moieties)

Part 3: Pre-Disposal Segregation & Storage

Improper mixing of waste streams is the leading cause of laboratory accidents. This compound is a basic organic amine .[1]

Segregation Rules
  • Do Not Mix with Oxidizers: Violent reactions can occur with peroxides, nitrates, or perchlorates.

  • Do Not Mix with Strong Acids: Exothermic neutralization will occur. While this is used in controlled destruction, it is dangerous in uncontrolled waste containers.

  • Isolate from Halogenated Solvents: If possible, keep separate from chloroform/DCM waste streams to reduce incineration costs, unless the compound is already dissolved in them.

Storage Protocol
  • Container: High-Density Polyethylene (HDPE) or Amber Glass.[1]

  • Labeling: Must be labeled "Hazardous Waste - Toxic/Irritant."[1]

  • Environment: Store in a cool, dry, well-ventilated area away from light.

Part 4: Disposal Workflow (Decision Matrix)

The only compliant disposal method for this compound is High-Temperature Incineration via a licensed hazardous waste contractor.[1] Chemical deactivation in the lab is generally discouraged due to the stability of the diazepane ring and the toxicity of potential byproducts.

Operational Disposal Logic

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidSolution / MixtureStateCheck->LiquidPackSolidPackage in HDPE JarLabel: Toxic Solid OrganicSolid->PackSolidSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(MeOH, DMSO, Acetone)SolventCheck->NonHalogenatedPackHaloCarboy: Halogenated WasteLabel: Toxic/Halo SolventHalogenated->PackHaloPackNonHaloCarboy: Organic Solvent WasteLabel: Toxic/FlammableNonHalogenated->PackNonHaloIncinerationDESTINATION:High-Temp Incineration(Licensed Facility)PackSolid->IncinerationPackHalo->IncinerationPackNonHalo->Incineration

Figure 1: Decision matrix for segregating and packaging waste streams based on physical state and solvent composition.[1]

Step-by-Step Procedure
A. Solid Waste (Pure Substance or Contaminated PPE)
  • Collection: Place pure substance, weighing boats, and heavily contaminated gloves into a wide-mouth HDPE jar.

  • Labeling: Mark as "Hazardous Waste - Solid Toxic Organic." List the full chemical name.

  • Disposal: Seal lid tightly with parafilm. Transfer to the Satellite Accumulation Area (SAA).

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Characterization: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).

  • Transfer: Pour into the appropriate waste carboy using a funnel. Do not overfill (leave 10% headspace).

  • Rinsing: Triple rinse the original flask with the compatible solvent and add rinsate to the waste container.

  • Documentation: Log the addition on the waste tag, specifying "Contains trace this compound."[1]

Part 5: Emergency Spill Response

In the event of a spill, speed and protection are paramount. The aniline moiety allows for rapid skin absorption.[7]

SpillResponseSpillSpill DetectedEvacuate1. Evacuate & Ventilate(Avoid inhalation)Spill->EvacuatePPE2. Don PPE(Double Nitrile Gloves,Goggles, Lab Coat)Evacuate->PPEContain3. Containment(Sand/Vermiculite Dam)PPE->ContainAbsorb4. Absorption(Use absorbent pads/clay)Contain->AbsorbClean5. Decontamination(Soap/Water Wash)Absorb->CleanDispose6. Bag & Tag(Treat as Haz Waste)Clean->Dispose

Figure 2: Workflow for managing laboratory spills of toxic aniline derivatives.[1][8][6]

Neutralization Note: For small spills, the area can be wiped down with dilute acetic acid (vinegar) followed by soap and water to solubilize the basic amine residues, but all cleanup materials must be disposed of as hazardous waste. [1]

Part 6: Regulatory Compliance Framework

United States (RCRA)

While this specific CAS is not explicitly listed in 40 CFR 261.33 (P or U lists), it is an aniline derivative.

  • Classification: It is a Characteristic Hazardous Waste due to toxicity.

  • Waste Codes:

    • D001 (Ignitable) - If in flammable solvent.[1]

    • Not Otherwise Specified (N.O.S.): If pure, it is often classified under DOT UN 2811 (Toxic solids, organic, n.o.s.) or UN 2810 (Toxic liquids, organic, n.o.s.).[1]

European Union (List of Wastes)
  • EWC Code: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Disposal Path: Must be sent to a licensed high-temperature incineration plant (1100°C+) equipped with flue gas cleaning (scrubbers) to handle Nitrogen Oxides (NOx) generated from the diazepane/aniline rings.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28744754, this compound.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline (1910.1000 Table Z-1). Retrieved from [Link][1]

Navigating the Unseen: A Guide to Personal Protective Equipment for 2-(4-Methyl-1,4-diazepan-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Protocol for Safety and Compliance

This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance that is both scientifically sound and practically applicable in a laboratory setting.

Hazard Analysis: A Structurally-Informed Approach

Given the absence of a specific Safety Data Sheet (SDS), a conservative hazard assessment is paramount. The chemical structure of 2-(4-Methyl-1,4-diazepan-1-yl)aniline dictates our safety precautions.

  • Aniline and its Derivatives: The primary aromatic amine group is a significant concern. Aromatic amines are a class of compounds known for their toxicity.[1][2] They can be toxic if swallowed, inhaled, or absorbed through the skin.[3][4] Many are suspected carcinogens and mutagens.[1][4] Aniline itself is known to cause serious eye damage and can lead to allergic skin reactions.[3]

  • Diazepane Moiety: The 1,4-diazepane ring contains secondary and tertiary amine functionalities. Aliphatic amines can be corrosive and irritant to the skin and respiratory tract.

Therefore, this compound should be handled as a substance with high acute toxicity, potential for carcinogenicity, and as a skin and eye irritant.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The minimum required PPE includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[5][6] However, due to the heightened risks, an enhanced protocol is mandated.

PPE ComponentSpecificationRationale
Body Protection Flame-resistant lab coat worn over personal clothing. For larger quantities or splash risks, a chemically resistant apron or smock should be worn in conjunction with the lab coat.[7][8]Protects against incidental contact and splashes. The aniline functional group suggests potential flammability.
Eye and Face Protection Chemical splash goggles are required.[7] A face shield must be worn over the goggles when there is a significant risk of splashing, such as during transfers of solutions or when working with reactions under pressure.[7][8]Provides a barrier against splashes and vapors that can cause serious eye damage.
Hand Protection Double-gloving is mandatory. An inner glove of a flexible laminate (e.g., Silver Shield) should be worn under a pair of heavy-duty, chemically resistant outer gloves (e.g., nitrile or neoprene).[7]Aromatic amines can be readily absorbed through the skin.[1] Double gloving provides an extra layer of protection against highly toxic substances.
Respiratory Protection All work with this compound must be conducted in a certified chemical fume hood.[3] If there is a potential for aerosol generation outside of a fume hood, a properly fitted respirator with organic vapor cartridges is required.Protects against the inhalation of toxic vapors or aerosols.

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operations Operational Safety Start Handling 2-(4-Methyl-1,4- diazepan-1-yl)aniline Assess_Hazards Assess Hazards: - Aniline derivative (toxic, skin absorption) - Diazepane (irritant) - Unknown specific toxicity Start->Assess_Hazards Body Body: - Flame-resistant lab coat - Chemical-resistant apron Assess_Hazards->Body Potential Skin Contact Eyes Eyes/Face: - Chemical splash goggles - Face shield (if splash risk) Assess_Hazards->Eyes Splash/Vapor Hazard Hands Hands: - Double gloves (e.g., Silver Shield inner, Nitrile outer) Assess_Hazards->Hands High Dermal Toxicity Respiratory Respiratory: - Chemical fume hood - Respirator (if aerosol risk) Assess_Hazards->Respiratory Inhalation Hazard Safe_Handling Safe Handling Practices: - Work in fume hood - Inspect PPE - Avoid contamination Body->Safe_Handling Eyes->Safe_Handling Hands->Safe_Handling Respiratory->Safe_Handling Disposal Disposal: - Segregated hazardous waste - Labeled containers Safe_Handling->Disposal

Caption: PPE Selection Workflow for this compound.

Operational Plan: From Handling to Disposal

A meticulous operational plan is crucial for ensuring safety and minimizing exposure.

Pre-Operational Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection: Inspect all PPE for signs of damage or degradation before use.[9]

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.

  • Spill Kit: Have a spill kit rated for amines and organic compounds readily available.

Step-by-Step Handling Procedure
  • Donning PPE: Put on all required PPE before entering the designated work area.

  • Containment: Conduct all manipulations of the compound within the chemical fume hood.

  • Weighing: For solid compounds, weigh directly into a tared container within the fume hood to avoid generating dust.

  • Transfers: When transferring solutions, use a syringe or cannula to minimize the risk of splashes.

  • Heating: If heating is required, be aware that aromatic amines can form explosive mixtures with air upon intense heating. Use a well-controlled heating mantle and monitor the reaction closely.

  • Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the compound.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[9][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the safe handling of this compound. Aromatic amines are very toxic to aquatic life with long-lasting effects.[1]

  • Waste Segregation: All waste contaminated with this compound, including gloves, filter paper, and empty containers, must be collected in a dedicated and clearly labeled hazardous waste container.[11]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[11]

  • Container Management: Waste containers should be kept tightly sealed when not in use and stored in a designated, well-ventilated secondary containment area.[11]

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.[11]

Conclusion: A Culture of Safety

The principles outlined in this guide are based on a conservative, evidence-informed approach to chemical safety. By treating novel compounds with the respect they demand and adhering to rigorous safety protocols, we can advance scientific discovery while ensuring the well-being of our researchers and the protection of our environment.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Personal Protective Equipment | Division of Research Safety - Illinois. (2025, December 6).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Manager. (n.d.).
  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
  • Aromatic Amines Hazcard Overview | PDF - Scribd. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (n.d.).
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 20).
  • Proper Disposal of 4-(Furan-2-yl)aniline hydrochloride: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC. (n.d.).
  • Aniline. (n.d.).
  • Safety Data Sheet: Aniline - Carl ROTH. (n.d.).
  • SAFETY DATA SHEET - Aaronchem. (2024, November 1).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.